molecular formula C18H24N2O2S B10801076 Darbufelone

Darbufelone

カタログ番号: B10801076
分子量: 332.5 g/mol
InChIキー: AKTXOQVMWSFEBQ-LCYFTJDESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Darbufelone is a useful research compound. Its molecular formula is C18H24N2O2S and its molecular weight is 332.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C18H24N2O2S

分子量

332.5 g/mol

IUPAC名

(5Z)-2-amino-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C18H24N2O2S/c1-17(2,3)11-7-10(8-12(14(11)21)18(4,5)6)9-13-15(22)20-16(19)23-13/h7-9,21H,1-6H3,(H2,19,20,22)/b13-9-

InChIキー

AKTXOQVMWSFEBQ-LCYFTJDESA-N

異性体SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N=C(S2)N

正規SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N=C(S2)N

製品の起源

United States

Foundational & Exploratory

Darbufelone's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Dual COX-2/5-LOX Inhibitor's Anti-neoplastic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darbufelone, a novel anti-inflammatory agent, has demonstrated significant anti-cancer effects, particularly in non-small cell lung cancer (NSCLC). As a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), this compound's mechanism of action extends beyond its anti-inflammatory properties, directly impacting cancer cell proliferation, cell cycle progression, and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-neoplastic activity, supported by available preclinical data. It details the key signaling pathways affected, presents quantitative data in a structured format, outlines experimental methodologies, and includes visualizations to elucidate the complex interactions involved.

Introduction

Chronic inflammation is a well-established driver of carcinogenesis, creating a microenvironment that promotes tumor growth, angiogenesis, and metastasis. The arachidonic acid cascade, which produces pro-inflammatory mediators through the COX and LOX pathways, is frequently dysregulated in various cancers. This compound's unique ability to simultaneously inhibit both COX-2 and 5-LOX positions it as a promising candidate for cancer therapy. This document synthesizes the current understanding of how this compound exerts its anti-cancer effects at the cellular level.

Core Mechanism of Action in Non-Small Cell Lung Cancer

Preclinical studies have elucidated a multi-faceted mechanism of action for this compound in NSCLC cells. The primary effects observed are the inhibition of cell proliferation, induction of cell cycle arrest at the G0/G1 phase, and the triggering of programmed cell death (apoptosis).[1][2][3]

Inhibition of Cell Proliferation

This compound has been shown to inhibit the proliferation of various NSCLC cell lines in a dose-dependent manner. The half-maximal inhibitory concentrations (IC50) have been determined for several cell lines, indicating potent cytotoxic activity.

Induction of G0/G1 Cell Cycle Arrest

A key mechanism of this compound's anti-proliferative effect is its ability to halt the cell cycle at the G0/G1 checkpoint. This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p27.[1][3] p27 plays a crucial role in preventing the transition from the G1 to the S phase of the cell cycle, thereby effectively stopping cell division.

Induction of Apoptosis

This compound induces apoptosis in cancer cells through the activation of the extrinsic apoptotic pathway. This is evidenced by the activation of caspase-8, an initiator caspase in this pathway, which subsequently leads to the activation of the executioner caspase, caspase-3. The activation of these caspases culminates in the characteristic morphological and biochemical hallmarks of apoptosis.

Signaling Pathways

The anti-cancer effects of this compound are orchestrated through the modulation of specific signaling pathways. As a dual COX-2/5-LOX inhibitor, its primary action is the suppression of pro-inflammatory eicosanoid production. This upstream inhibition is believed to trigger the downstream effects on cell cycle and apoptosis regulators.

Darbufelone_Mechanism_of_Action This compound This compound COX2 COX-2 This compound->COX2 LOX5 5-LOX This compound->LOX5 p27 p27 This compound->p27 leads to upregulation Caspase8 Caspase-8 activation This compound->Caspase8 leads to Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Leukotrienes Pro-inflammatory Leukotrienes LOX5->Leukotrienes CellCycleArrest G0/G1 Cell Cycle Arrest p27->CellCycleArrest Caspase3 Caspase-3 activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
A549Adenocarcinoma20 ± 3.6
H520Squamous cell carcinoma21 ± 1.8
H460Large cell carcinoma15 ± 2.7

Table 2: In Vivo Efficacy of this compound

Cancer ModelTreatmentOutcome
Lewis Lung Carcinoma80 mg/kg dailySignificant inhibition of tumor growth

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on cancer cells.

  • Methodology:

    • Seed NSCLC cells (A549, H520, H460) in 96-well plates.

    • After cell attachment, treat with various concentrations of this compound for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

MTT_Assay_Workflow Start Seed NSCLC cells in 96-well plate Treatment Treat with this compound (various concentrations, 72h) Start->Treatment MTT_add Add MTT solution Treatment->MTT_add Incubate Incubate for formazan crystal formation MTT_add->Incubate Solubilize Add solubilization buffer Incubate->Solubilize Read Measure absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis (Flow Cytometry)

  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Methodology:

    • Treat H460 cells with this compound at various concentrations for 24 and 48 hours.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark to allow for DNA staining.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Start Treat H460 cells with this compound Harvest Harvest and fix cells in cold ethanol Start->Harvest Stain Stain with Propidium Iodide and RNase A Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify cell cycle phases (G0/G1, S, G2/M) Analyze->Quantify

Caption: Workflow for cell cycle analysis by flow cytometry.
Western Blot Analysis

  • Objective: To detect changes in the expression of key proteins involved in cell cycle regulation and apoptosis.

  • Methodology:

    • Treat H460 cells with this compound for the desired time points.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for p27, caspase-3, cleaved caspase-3, caspase-8, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.

Western_Blot_Workflow Start Protein extraction from This compound-treated cells SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p27, caspases, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Band Quantification Detection->Analysis

Caption: Workflow for Western blot analysis.

Conclusion and Future Directions

This compound demonstrates a potent and multi-pronged anti-cancer mechanism of action in non-small cell lung cancer by inhibiting proliferation, inducing G0/G1 cell cycle arrest via p27 upregulation, and triggering apoptosis through the activation of caspases-8 and -3. Its role as a dual COX-2/5-LOX inhibitor underscores the therapeutic potential of targeting inflammatory pathways in oncology.

Further research is warranted to fully elucidate the signaling intermediates that connect COX-2/5-LOX inhibition to the observed downstream effects on p27 and caspases. Investigating the efficacy of this compound in other cancer types and its potential for synergistic combinations with existing chemotherapeutic agents will be crucial next steps. As of now, no clinical trials for this compound in the context of cancer have been registered, highlighting an area for future clinical investigation. The preclinical data presented in this guide provide a strong rationale for the continued development of this compound as a novel anti-cancer therapeutic.

References

Darbufelone: A Technical Guide to a Dual COX/5-LOX Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darbufelone is a potent, orally active, non-ulcerogenic anti-inflammatory agent that functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). By simultaneously targeting these two key enzymes in the arachidonic acid cascade, this compound effectively blocks the production of both prostaglandins and leukotrienes, critical mediators of inflammation. This dual inhibition offers a promising therapeutic strategy for a range of inflammatory diseases and has also shown potential in oncology. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Introduction: The Rationale for Dual COX/5-LOX Inhibition

Inflammation is a complex biological response implicated in numerous diseases. The metabolism of arachidonic acid by the COX and 5-LOX pathways leads to the production of pro-inflammatory eicosanoids. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes, reducing prostaglandin synthesis. However, this can lead to an increase in the production of leukotrienes via the 5-LOX pathway, which can cause gastrointestinal side effects and may not fully suppress the inflammatory response.[1]

Dual inhibitors of COX and 5-LOX, such as this compound, were developed to overcome these limitations. By blocking both pathways, these agents can provide broader anti-inflammatory effects with a potentially improved safety profile.[1] this compound belongs to the di-tert-butyl phenol class of dual inhibitors.[2]

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the enzymatic activity of both COX and 5-LOX, thereby reducing the production of prostaglandins (like PGF2α) and leukotrienes (like LTB4).[3][4] It shows a preferential inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform, which may contribute to its reduced gastrointestinal toxicity.

Signaling Pathway of this compound's Action

Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Five_LOX 5-LOX Arachidonic_Acid->Five_LOX Prostaglandins Prostaglandins (e.g., PGF2α) COX1->Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) Five_LOX->Leukotrienes Inflammation_Cancer Inflammation & Cancer Progression Prostaglandins->Inflammation_Cancer Leukotrienes->Inflammation_Cancer This compound This compound This compound->COX2 Inhibits This compound->Five_LOX Inhibits Cancer_Cells Cancer Cell Lines (e.g., LoVo, H460) Darbufelone_Treatment Treatment with this compound (various concentrations) Cancer_Cells->Darbufelone_Treatment Cell_Viability Cell Viability Assay (MTT) Darbufelone_Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Darbufelone_Treatment->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V staining, Caspase activity) Darbufelone_Treatment->Apoptosis Western_Blot Western Blot Analysis (for protein expression) Darbufelone_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

References

Darbufelone: A Technical Guide to its Synthesis, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darbufelone, also known as CI-1004, is a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative biological data. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its function and application in research and drug development.

Chemical Properties

This compound is a synthetic, non-steroidal anti-inflammatory drug (NSAID). Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (5Z)-2-amino-5-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one[1]
Synonyms CI-1004, PD-136095-0073[1][2]
Molecular Formula C₁₈H₂₄N₂O₂S[1][3]
Molecular Weight 332.46 g/mol
Appearance Crystals (free base)
Melting Point 277-279 °C (free base)
Formulation Often used as this compound mesylate for improved solubility and stability.

Synthesis

The synthesis of this compound is achieved through a condensation reaction. The process involves the reaction of 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde with 2-iminothiazolidin-4-one.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_mesylate Optional Mesylate Formation 3_5_bis_tert_butyl_4_hydroxybenzaldehyde 3,5-bis(tert-butyl)-4- hydroxybenzaldehyde (I) Condensation Condensation Reaction in Refluxing Acetic Acid 3_5_bis_tert_butyl_4_hydroxybenzaldehyde->Condensation 2_iminothiazolidin_4_one 2-iminothiazolidin-4-one (II) 2_iminothiazolidin_4_one->Condensation This compound This compound (III) Condensation->this compound Methanesulfonic_Acid Methanesulfonic Acid in THF This compound->Methanesulfonic_Acid Treatment with Darbufelone_Mesylate This compound Mesylate Methanesulfonic_Acid->Darbufelone_Mesylate

Fig. 1: Synthesis workflow for this compound and its mesylate salt.
Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on available literature.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde (I) and 2-iminothiazolidin-4-one (II) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for a period sufficient to complete the reaction, typically monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture. The product, this compound (III), may precipitate out of the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with a suitable solvent (e.g., cold acetic acid or water) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system.

  • Mesylate Salt Formation (Optional): To prepare this compound mesylate, treat the purified this compound free base with methanesulfonic acid in a solvent such as tetrahydrofuran (THF). The resulting salt can then be isolated by filtration.

Mechanism of Action & Signaling Pathways

This compound exhibits its anti-inflammatory and anti-neoplastic effects through a multi-targeted mechanism.

Dual Inhibition of COX and 5-LOX

This compound is a dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are critical in the metabolism of arachidonic acid to pro-inflammatory prostaglandins and leukotrienes, respectively. It shows a significant selectivity for COX-2 over COX-1, which may contribute to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX_Pathway Cyclooxygenase (COX) Arachidonic_Acid->COX_Pathway 5_LOX_Pathway 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX_Pathway Prostaglandins Prostaglandins (e.g., PGH₂) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB₄) 5_LOX_Pathway->Leukotrienes Inflammation Inflammation & Pain Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX_Pathway Inhibits This compound->5_LOX_Pathway Inhibits

Fig. 2: this compound's inhibition of the Arachidonic Acid Pathway.
Induction of Apoptosis in Cancer Cells

In addition to its anti-inflammatory properties, this compound has been shown to induce growth inhibition and apoptosis in non-small cell lung cancer cell lines. This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p27, leading to cell cycle arrest at the G0/G1 phase, and the activation of caspase-8 and caspase-3, key executioners of apoptosis.

Apoptosis_Pathway This compound This compound p27 p27 Upregulation This compound->p27 Caspase_8 Caspase-8 Activation This compound->Caspase_8 Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p27->Cell_Cycle_Arrest Proliferation Cell Proliferation Cell_Cycle_Arrest->Proliferation Inhibits Caspase_3 Caspase-3 Activation Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Fig. 3: Apoptotic pathway induced by this compound in cancer cells.

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro and in vivo models.

Enzyme Inhibition
TargetParameterValueReference
Prostaglandin H Synthase-1 (PGHS-1 / COX-1)IC₅₀20 µM
Prostaglandin H Synthase-2 (PGHS-2 / COX-2)IC₅₀0.19 µM
Prostaglandin H Synthase-2 (PGHS-2 / COX-2)Kᵢ10 ± 5 µM (noncompetitive)
Prostaglandin H Synthase-2 (PGHS-2 / COX-2)Kₔ0.98 ± 0.03 µM
5-Lipoxygenase (in leukocytes)IC₅₀1.1 µM
Anti-proliferative Activity against Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Cell LineSubtypeIC₅₀ (72h treatment)Reference
A549Adenocarcinoma20 ± 3.6 µM
H520Squamous Cell Carcinoma21 ± 1.8 µM
H460Large Cell Carcinoma15 ± 2.7 µM
In Vivo Anti-inflammatory and Anti-tumor Activity
ModelParameterDoseEffectReference
Lewis Lung Carcinoma (mice)Tumor Weight Reduction80 mg/kg/day30.2% reduction
Carrageenan-induced Edema (rats)ED₄₀1.1 mg/kg p.o.-
Adjuvant-induced Edema (rats)ED₄₀0.4 mg/kg p.o.-
Adjuvant-induced Polyarthritis (rats)ED₄₀1.6 mg/kg p.o.-
Streptococcal Cell Wall-induced Arthritis (rats)ED₅₀1.2 mg/kg p.o.-
Pharmacokinetics in Healthy Volunteers (Single Dose)
ParameterDose RangeValue RangeReference
Cₘₐₓ1 - 100 mg0.02 - 1.0 mg/L
AUC(0-∞)1 - 100 mg1.8 - 131 mg·h/L
tₘₐₓ1 - 100 mg2.8 - 8.0 h
t₁/₂1 - 100 mg95.6 - 139 h
Apparent Oral Clearance1 - 100 mg10.8 - 13.1 mL/min
Volume of Distribution1 - 100 mg104 - 115 L

Key Experimental Protocols

COX Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits and measures the peroxidase activity of COX.

  • Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions. Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Plate Setup: In a 96-well white opaque plate, add assay buffer to all wells. Add the this compound solution at various concentrations to the test wells. Include wells for "Enzyme Control" (no inhibitor) and "Inhibitor Control" (a known COX-2 inhibitor like Celecoxib).

  • Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the blank.

  • Reaction Initiation: Prepare a solution of arachidonic acid. Use a multi-channel pipette to add the arachidonic acid solution to all wells simultaneously to start the reaction.

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.

5-LOX Inhibition Assay (Spectrophotometric)

This protocol measures the conversion of a substrate by 5-LOX.

  • Reagent Preparation: Prepare a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare a solution of 5-lipoxygenase and a substrate solution (e.g., linoleic acid or arachidonic acid). Dissolve this compound in an appropriate solvent.

  • Reaction Mixture: In a cuvette or 96-well plate, combine the buffer, 5-LOX enzyme solution, and this compound at various concentrations. Include a control with no inhibitor.

  • Incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 25°C.

  • Reaction Initiation: Add the substrate solution to initiate the reaction.

  • Measurement: Monitor the change in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each this compound concentration to calculate the IC₅₀ value.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, H520, H460) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5-60 µM). Include untreated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 595 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC₅₀ value.

In Vivo Tumor Growth Inhibition Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

  • Animal Model: Use an appropriate mouse strain (e.g., C57Bl/6) and implant tumor cells (e.g., Lewis Lung Carcinoma) subcutaneously.

  • Grouping and Treatment: Once tumors are established, randomly divide the mice into control and treatment groups. Administer this compound orally (e.g., by gavage) daily at different doses (e.g., 20, 40, 80 mg/kg/day). The control group receives the vehicle.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and general health of the mice.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the efficacy of this compound.

Conclusion

This compound is a well-characterized dual inhibitor of COX-2 and 5-LOX with demonstrated anti-inflammatory and anti-neoplastic properties. Its selective action on COX-2 and its ability to induce apoptosis in cancer cells make it a compound of significant interest for further research and potential therapeutic development. The detailed synthesis, chemical properties, and experimental protocols provided in this guide serve as a valuable resource for scientists and researchers in the fields of medicinal chemistry, pharmacology, and oncology.

References

Unraveling the Journey of Darbufelone in Animal Models: A Pharmacokinetic and Bioavailability Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of Darbufelone, a novel anti-inflammatory agent. The information presented herein is curated from available scientific literature to support further research and development of this compound.

Executive Summary

This compound has demonstrated high oral bioavailability in rat models, suggesting efficient absorption from the gastrointestinal tract. While detailed pharmacokinetic parameters in other species such as mice and dogs are not extensively published in publicly accessible literature, existing studies provide insights into its in vivo activity and potential metabolic pathways. This guide synthesizes the available quantitative data, outlines experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this compound's profile in preclinical settings.

Pharmacokinetic Parameters

The following tables summarize the reported pharmacokinetic parameters of this compound in animal models. Due to the limited availability of comprehensive public data, the information is primarily focused on studies conducted in rats.

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

ParameterValueAnimal ModelDosageSource
Bioavailability (F)99.3%Rat1.1 mg/kg[Secondary Source]
Half-life (t½)4.8 - 4.9 hoursRat1.1 mg/kg[Secondary Source]

Note: The anti-inflammatory efficacy of this compound in rats has been correlated with its maximum plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve, AUC).

Table 2: Dosing Information from In Vivo Efficacy Studies in Mice

ParameterValueAnimal ModelPurpose of StudySource
Oral Dose80 mg/kg/dayLewis lung carcinoma miceAnti-cancer efficacy[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. This section outlines the methodologies that can be inferred or are described in the available literature for key experiments.

Animal Models
  • Rats: The specific strain of rats used in the pharmacokinetic studies reporting high bioavailability is not detailed in the available secondary sources.

  • Mice: In vivo anti-cancer efficacy studies utilized the Lewis lung carcinoma mouse model.

  • Dogs: Studies investigating enzyme induction by this compound have been conducted in dogs, using antipyrine clearance as a marker.

Drug Administration
  • Oral Administration (Rats and Mice): For oral dosing, this compound would typically be formulated in a suitable vehicle and administered via oral gavage. The volume administered would be based on the animal's body weight.

  • Intravenous Administration: To determine absolute bioavailability, intravenous administration is necessary. A typical procedure would involve dissolving this compound in a sterile, injectable vehicle and administering it as a bolus injection or infusion into a suitable vein, such as the tail vein in rats or a cephalic vein in dogs.

Sample Collection and Analysis
  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing to characterize the drug's concentration-time profile. In rodents, blood is often collected from the tail vein, saphenous vein, or via cardiac puncture for terminal samples.

  • Plasma Preparation: Whole blood is centrifuged to separate plasma, which is then typically stored at -80°C until analysis.

  • Bioanalytical Method (HPLC): The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) method. While specific parameters for this compound analysis are not publicly detailed, a general HPLC workflow involves:

    • Sample Preparation: Deproteinization of plasma samples, often achieved by precipitation with an organic solvent like acetonitrile.

    • Chromatographic Separation: Injection of the supernatant onto an HPLC column (e.g., a C18 reverse-phase column) to separate this compound from endogenous plasma components.

    • Detection: Quantification of the eluted this compound using a suitable detector, such as a UV detector.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway relevant to this compound's mechanism of action.

Experimental_Workflow_Oral_Bioavailability cluster_pre_administration Pre-Administration cluster_administration Administration cluster_sampling Sampling & Processing cluster_analysis Analysis & Data Interpretation Animal_Model Select Animal Model (e.g., Rat) Formulation Prepare Oral Formulation Animal_Model->Formulation Oral_Dosing Oral Gavage Formulation->Oral_Dosing Blood_Collection Serial Blood Collection Oral_Dosing->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage HPLC_Analysis HPLC Quantification Storage->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis Bioavailability_Calc Calculate Bioavailability PK_Analysis->Bioavailability_Calc

Caption: Workflow for an oral bioavailability study of this compound.

Intravenous_Pharmacokinetic_Study_Workflow cluster_pre_administration_iv Pre-Administration cluster_administration_iv Administration cluster_sampling_iv Sampling & Processing cluster_analysis_iv Analysis & Data Interpretation Animal_Model_IV Select Animal Model (e.g., Dog) Formulation_IV Prepare Intravenous Formulation Animal_Model_IV->Formulation_IV IV_Dosing Intravenous Injection (e.g., Cephalic Vein) Formulation_IV->IV_Dosing Blood_Collection_IV Serial Blood Collection IV_Dosing->Blood_Collection_IV Plasma_Separation_IV Centrifugation to Obtain Plasma Blood_Collection_IV->Plasma_Separation_IV Storage_IV Store Plasma at -80°C Plasma_Separation_IV->Storage_IV HPLC_Analysis_IV HPLC Quantification Storage_IV->HPLC_Analysis_IV PK_Analysis_IV Pharmacokinetic Analysis (t½, CL, Vd) HPLC_Analysis_IV->PK_Analysis_IV

Caption: Workflow for an intravenous pharmacokinetic study.

Darbufelone_Signaling_Pathway cluster_membrane Cellular Stimuli cluster_cytoplasm Cytoplasmic Signaling cluster_response Cellular Response Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX2 Inhibits This compound->LOX5 Inhibits

Caption: Conceptual mechanism of action of this compound.

Conclusion and Future Directions

The available data indicates that this compound possesses favorable oral bioavailability in rats, a promising characteristic for a potential therapeutic agent. However, to build a complete preclinical pharmacokinetic profile, further studies are warranted. Specifically, comprehensive pharmacokinetic assessments in multiple species, including mice and dogs, at various dose levels are necessary. Detailed investigations into the metabolism and excretion pathways of this compound would also provide critical information for predicting its behavior in humans. The development and publication of a validated, sensitive bioanalytical method for the quantification of this compound in biological matrices would be invaluable to the research community. This in-depth technical guide serves as a foundational resource, and it is anticipated that further research will expand upon the data presented here, ultimately clarifying the clinical potential of this compound.

References

Darbufelone: A Technical Overview of its Discovery and Preclinical Development as a Dual COX-2/5-LOX Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darbufelone (CI-1004) is a potent, orally active, non-steroidal anti-inflammatory drug (NSAID) characterized by its dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound. It is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed insights into the pharmacological profile of this compound. While preclinical data demonstrated significant promise for its therapeutic potential in inflammatory diseases and oncology, the extent of its clinical development remains largely undisclosed in publicly available literature.

Introduction

Inflammation is a complex biological response implicated in a wide range of pathologies, including arthritis and cancer. The arachidonic acid cascade is a key inflammatory pathway, leading to the production of prostaglandins (PGs) and leukotrienes (LTs) through the actions of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively. While traditional NSAIDs inhibit both COX-1 and COX-2, selective COX-2 inhibitors were developed to reduce gastrointestinal side effects. However, targeting both the COX and LOX pathways simultaneously presents a more comprehensive anti-inflammatory strategy. This compound was developed by Parke-Davis as a dual inhibitor of COX-2 and 5-LOX, aiming for a potent and well-tolerated anti-inflammatory agent.

Discovery and Synthesis

This compound was identified through a screening program of thiazolone-di-tert-butylphenols. The synthesis of this compound mesilate is achieved through the condensation of 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde with 2-iminothiazolidin-4-one in refluxing acetic acid to yield the this compound free base. This is subsequently treated with methanesulfonic acid in tetrahydrofuran (THF) to produce the mesylate salt, which often exhibits improved solubility and stability.[1][2]

Mechanism of Action

This compound exerts its therapeutic effects primarily through the dual inhibition of COX-2 and 5-LOX, key enzymes in the arachidonic acid metabolic pathway. This dual inhibition leads to a reduction in the production of pro-inflammatory prostaglandins and leukotrienes.

Signaling Pathway

The mechanism of action of this compound is centered on the inhibition of the arachidonic acid cascade.

cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (constitutive) aa->cox1 cox2 COX-2 (inducible) aa->cox2 lox 5-LOX aa->lox pgs Prostaglandins (e.g., PGH2) cox1->pgs cox2->pgs lts Leukotrienes (e.g., LTB4) lox->lts inflammation_cox Inflammation Pain, Fever pgs->inflammation_cox gi_protection GI Protection Platelet Aggregation pgs->gi_protection inflammation_lox Inflammation Chemotaxis lts->inflammation_lox This compound This compound This compound->cox2 Inhibits This compound->lox Inhibits

Caption: this compound's mechanism of action in the arachidonic acid pathway.

This compound also induces apoptosis in cancer cells through the activation of caspase-3 and caspase-8, suggesting a potential role in oncology.[3][4]

This compound This compound procaspase8 Pro-caspase-8 This compound->procaspase8 Activates p27 p27 This compound->p27 Upregulates caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 Activates caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis cell_cycle_arrest G0/G1 Cell Cycle Arrest p27->cell_cycle_arrest

Caption: this compound-induced apoptosis and cell cycle arrest signaling.

Preclinical Pharmacology

This compound has been extensively evaluated in a variety of preclinical models, demonstrating potent anti-inflammatory and analgesic properties, as well as anti-cancer activity.

In Vitro Activity
TargetAssayIC50 / KdReference
COX-1 (human) Enzyme Inhibition20 µM[5]
COX-2 (human) Enzyme Inhibition0.19 µM
5-LOX (leukocytes) Enzyme Inhibition1.1 µM
COX (leukocytes) Enzyme Inhibition0.7 µM
PGHS-2 Fluorescence QuenchingKd = 0.98 ± 0.03 µM
PGHS-2 Enzyme KineticsKi = 10 ± 5 µM
In Vivo Activity
Animal ModelEffectED50 / DoseReference
Carrageenan-induced edema (rat) Anti-inflammatory1.1 mg/kg p.o.
Adjuvant-induced edema (rat) Anti-inflammatory0.4 mg/kg p.o.
Adjuvant-induced polyarthritis (rat) Anti-inflammatory1.6 mg/kg p.o.
Streptococcal cell wall-induced arthritis (rat) Anti-inflammatory1.2 mg/kg p.o.
Lewis lung carcinoma (mouse) Anti-tumor80 mg/kg/day
Pharmacokinetics
SpeciesDoseCmax (µg/L)tmax (h)t1/2 (h)Bioavailability (%)Reference
Rat 1.1 mg/kg p.o.--4.8-4.999.3
Dog ---4.8-4.9-
Human 1-100 mg0.02-1.0 (ml/l)2.8-8.095.6-139-

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of this compound.

COX-2 Inhibition Assay (In Vitro)

start Start prepare Prepare reaction mix: - Tris-HCl buffer - TMPD - Arachidonic acid - this compound (varying conc.) start->prepare add_enzyme Add HoloPGHS-2 (COX-2) prepare->add_enzyme incubate Incubate at room temperature add_enzyme->incubate measure Monitor TMPD oxidation at 610 nm (microplate reader) incubate->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end

Caption: Workflow for in vitro COX-2 inhibition assay.

Protocol:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare reaction mixtures containing 20 mM Tris-HCl buffer (pH 7.4), 100 µM N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), and varying concentrations of arachidonic acid (0-60 µM) and this compound (0-30 µM).

  • Enzyme Addition: Initiate the reaction by adding a final concentration of 30 nM of purified holo-prostaglandin H synthase-2 (PGHS-2).

  • Measurement: Immediately monitor the cyclooxygenase activity by measuring the oxidation of TMPD at 610 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of COX-2 activity for each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

start Start seed_cells Seed non-small cell lung cancer cell lines (A549, H520, H460) in 96-well plates start->seed_cells add_drug Treat cells with varying concentrations of this compound (5-60 µM) seed_cells->add_drug incubate Incubate for 72 hours add_drug->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan crystals incubate_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate % cell viability measure->calculate end End calculate->end

Caption: Workflow for MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed human non-small cell lung cancer cell lines (e.g., A549, H520, H460) in 96-well plates at an appropriate density.

  • Drug Treatment: After cell attachment, treat the cells with various concentrations of this compound (e.g., 5-60 µM) and a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Clinical Development

While the preclinical data for this compound were promising, suggesting its potential as a therapeutic agent for inflammatory diseases like rheumatoid arthritis and osteoarthritis, as well as for certain cancers, detailed results from clinical trials are not widely available in the public domain. Reports suggest that this compound (CI-1004) entered clinical development, but the outcomes of these trials and the current status of the drug are not clearly documented in peer-reviewed literature or public trial registries. The lack of accessible clinical data makes a comprehensive assessment of its therapeutic efficacy and safety in humans challenging. It is possible that the clinical development of this compound was discontinued, but the specific reasons for this have not been publicly disclosed.

Conclusion

This compound is a well-characterized dual inhibitor of COX-2 and 5-LOX with a robust preclinical profile demonstrating significant anti-inflammatory, analgesic, and anti-cancer properties. Its mechanism of action, targeting two key pathways in the inflammatory cascade, represents a rational approach to the development of novel anti-inflammatory therapies. The synthesis of this compound is well-documented, and its in vitro and in vivo activities have been established in multiple models. However, the transition from promising preclinical candidate to a clinically approved therapeutic is fraught with challenges, and the lack of publicly available clinical trial data for this compound underscores this reality. Further disclosure of clinical findings would be necessary to fully elucidate the therapeutic potential and limitations of this compound.

References

Darbufelone: A Technical Guide to its Role in Arachidonic Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darbufelone, also known as CI-1004, is a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid (AA) metabolic cascade. By targeting these two central pathways, this compound effectively modulates the production of pro-inflammatory mediators, including prostaglandins and leukotrienes. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on enzymatic activity, detailed experimental protocols for its evaluation, and a summary of its pharmacokinetic profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, oncology, and drug development.

Introduction: The Arachidonic Acid Cascade and Inflammation

Arachidonic acid, a polyunsaturated fatty acid typically esterified in cell membrane phospholipids, is a critical precursor to a class of bioactive lipid mediators known as eicosanoids.[1] Upon cellular stimulation by various inflammatory signals, AA is liberated from the membrane by phospholipases and subsequently metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2]

The COX pathway, mediated by isoforms COX-1 and COX-2, leads to the synthesis of prostaglandins (PGs) and thromboxanes (TXs). While COX-1 is constitutively expressed in most tissues and plays a role in physiological homeostasis, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in many types of cancers.[3] The 5-LOX pathway, on the other hand, is responsible for the production of leukotrienes (LTs), which are potent chemoattractants and mediators of vascular permeability.[4] The products of both pathways are deeply implicated in the pathophysiology of numerous inflammatory diseases and cancer.[5]

This compound emerges as a significant therapeutic candidate due to its dual inhibitory action on both COX-2 and 5-LOX. This dual inhibition offers a broader anti-inflammatory effect compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of both COX-2 and 5-LOX, thereby reducing the production of downstream inflammatory mediators.

Inhibition of Cyclooxygenase-2 (COX-2)

This compound is a potent and selective inhibitor of the COX-2 isoenzyme. It exhibits significantly greater potency against COX-2 compared to COX-1, which is advantageous in minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. The inhibition of COX-2 by this compound is time-dependent, demonstrating increased potency with longer pre-incubation times. Mechanistic studies have revealed that this compound acts as a noncompetitive inhibitor of COX-2. A proposed two-step slow-binding inhibition model suggests an initial formation of an enzyme-inhibitor complex that then slowly transforms into a more tightly bound state.

Inhibition of 5-Lipoxygenase (5-LOX)

In addition to its effects on the COX pathway, this compound also inhibits the 5-LOX pathway. This leads to a reduction in the synthesis of leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4). The dual inhibition of both COX-2 and 5-LOX by this compound provides a multi-pronged approach to suppressing inflammation.

Quantitative Data on Biological Activity

The inhibitory activity of this compound has been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data.

Target Enzyme Test System Parameter Value Reference
Cyclooxygenase-1 (COX-1)Purified Recombinant Human PGHS-1IC5020 µM
Cyclooxygenase-2 (COX-2)Purified Recombinant Human PGHS-2IC50 (15 min pre-incubation)0.19 µM
Cyclooxygenase-2 (COX-2)Purified Recombinant Human PGHS-2IC50 (no pre-incubation)14 µM
Cyclooxygenase-2 (COX-2)Purified Recombinant Human PGHS-2Ki (noncompetitive)10 ± 5 µM
Cyclooxygenase-2 (COX-2)Purified Recombinant Human PGHS-2Ki (slow-binding, initial)6.2 ± 1.9 to 14 ± 1 µM
Cyclooxygenase-2 (COX-2)Purified Recombinant Human PGHS-2Ki* (slow-binding, tight)0.63 ± 0.07 µM
5-Lipoxygenase (5-LOX)Enzyme AssayIC505.1 µM
PGF2α ProductionCellular Assay-Dual Inhibitor
LTB4 ProductionCellular Assay-Dual Inhibitor

Signaling Pathways

The following diagrams illustrate the central role of this compound in the arachidonic acid signaling cascade and the subsequent downstream effects.

Arachidonic_Acid_Metabolism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_stimuli Stimuli cluster_effects Cellular Effects MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid releases COX2 COX-2 ArachidonicAcid->COX2 LOX5 5-LOX ArachidonicAcid->LOX5 Prostaglandins Prostaglandins (e.g., PGF2α, PGE2) COX2->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Chemotaxis Chemotaxis Leukotrienes->Chemotaxis This compound This compound This compound->COX2 This compound->LOX5 InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) InflammatoryStimuli->MembranePhospholipids activates Phospholipase A2 Downstream_Signaling Prostaglandins Prostaglandins (e.g., PGE2) EP_Receptors Prostaglandin Receptors (e.g., EP2, EP4) Prostaglandins->EP_Receptors Leukotrienes Leukotrienes (e.g., LTB4) BLT_Receptors Leukotriene Receptors (e.g., BLT1) Leukotrienes->BLT_Receptors cAMP_PKA ↑ cAMP → PKA Activation EP_Receptors->cAMP_PKA PLC_Calcium ↑ PLC → ↑ Intracellular Ca²⁺ BLT_Receptors->PLC_Calcium MAPK MAPK Pathway Activation BLT_Receptors->MAPK Gene_Expression Altered Gene Expression cAMP_PKA->Gene_Expression Cellular_Responses Cellular Responses (Inflammation, Proliferation, Chemotaxis) PLC_Calcium->Cellular_Responses MAPK->Cellular_Responses Gene_Expression->Cellular_Responses COX_Inhibition_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Purified COX-1 or COX-2 enzyme - this compound dilutions - Arachidonic acid (substrate) - Assay buffer Start->PrepareReagents Preincubation Pre-incubate enzyme with This compound or vehicle control (e.g., 15 minutes at 25°C) PrepareReagents->Preincubation InitiateReaction Initiate reaction by adding arachidonic acid Preincubation->InitiateReaction Incubate Incubate for a defined time (e.g., 2 minutes at 37°C) InitiateReaction->Incubate StopReaction Stop reaction (e.g., by adding a stopping reagent) Incubate->StopReaction MeasureProduct Measure product formation (e.g., PGE2) by ELISA or other methods StopReaction->MeasureProduct CalculateIC50 Calculate % inhibition and determine IC50 value MeasureProduct->CalculateIC50 5LOX_Cell_Assay_Workflow Start Start CellCulture Culture cells expressing 5-LOX (e.g., human neutrophils, RBL-1 cells) Start->CellCulture Pretreat Pre-treat cells with various concentrations of this compound or vehicle control CellCulture->Pretreat Stimulate Stimulate cells to induce arachidonic acid release and 5-LOX activation (e.g., with calcium ionophore A23187) Pretreat->Stimulate Incubate Incubate for a defined time (e.g., 15 minutes at 37°C) Stimulate->Incubate CollectSupernatant Collect cell supernatant Incubate->CollectSupernatant MeasureLTB4 Measure Leukotriene B4 (LTB4) levels in the supernatant by ELISA CollectSupernatant->MeasureLTB4 CalculateIC50 Calculate % inhibition and determine IC50 value MeasureLTB4->CalculateIC50

References

Darbufelone's Cellular Targets Beyond COX and LOX: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darbufelone, a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), has traditionally been investigated for its anti-inflammatory properties. However, emerging evidence reveals a broader mechanism of action, with significant implications for cancer therapy. This technical guide delves into the cellular targets of this compound beyond its canonical COX/LOX inhibition, focusing on its effects on cancer cell proliferation, apoptosis, and cell cycle regulation. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways involved.

Non-COX/LOX Cellular Targets of this compound

Recent preclinical studies have identified several key cellular proteins and pathways that are modulated by this compound, leading to its anti-neoplastic effects in non-small cell lung cancer (NSCLC) and colon cancer.

Impact on Cancer Cell Lines

This compound has demonstrated significant anti-proliferative activity in various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell viability in several NSCLC lines after 72 hours of treatment are presented below.

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer20 ± 3.6[1][2]
H520Non-Small Cell Lung Cancer21 ± 1.8[1][2]
H460Non-Small Cell Lung Cancer15 ± 2.7[1]

In the LoVo human colon cancer cell line, this compound has been shown to significantly decrease proliferative and invasive abilities in a dose-dependent manner.

Modulation of Cell Cycle and Apoptosis Regulatory Proteins

This compound's anti-cancer effects are mediated through the modulation of key proteins involved in cell cycle progression and apoptosis.

In Non-Small Cell Lung Cancer (NSCLC):

Studies in NSCLC cell lines have shown that this compound induces G0/G1 phase cell cycle arrest and apoptosis. This is achieved through:

  • Upregulation of p27: A cyclin-dependent kinase inhibitor that halts cell cycle progression.

  • Activation of Caspase-3 and Caspase-8: Key executioner and initiator caspases, respectively, in the apoptotic cascade.

In Colon Cancer (LoVo cell line):

In the LoVo colon cancer cell line, this compound has been observed to induce G0/G1 phase cell cycle arrest and apoptosis by:

  • Upregulating:

    • p27: Halting the cell cycle.

    • Bax: A pro-apoptotic protein.

    • E-cadherin and ZO-1: Proteins involved in cell adhesion, the upregulation of which can prevent cell migration and invasion.

  • Downregulating:

    • Cyclin D1 and CDK4: Key proteins that drive the G1/S phase transition.

    • Bcl-2: An anti-apoptotic protein.

Inhibition of Phosphodiesterases

Beyond its effects on cancer-related proteins, this compound has been found to inhibit phosphodiesterase 4 (PDE4) and phosphodiesterase 3 (PDE3) with IC50 values of 2.2 µM and 4.3 µM, respectively. This inhibition leads to a reduction in endotoxin-induced tumor necrosis factor-alpha (TNF-α) release from peripheral blood mononuclear cells.

Signaling Pathways Modulated by this compound

The molecular data points to this compound's intervention in critical signaling pathways that govern cell fate.

Cell Cycle Regulation Pathway

The following diagram illustrates the logical flow of how this compound induces cell cycle arrest based on the identified protein modulations.

G This compound This compound p27 p27 This compound->p27 Upregulates CyclinD1_CDK4 Cyclin D1 / CDK4 This compound->CyclinD1_CDK4 Downregulates G1_S_Transition G1/S Transition p27->G1_S_Transition Inhibits CyclinD1_CDK4->G1_S_Transition Promotes Cell_Cycle_Arrest G0/G1 Arrest G1_S_Transition->Cell_Cycle_Arrest

This compound-induced cell cycle arrest pathway.
Apoptosis Induction Pathway

The diagram below outlines the signaling cascade leading to apoptosis initiated by this compound.

G This compound This compound Caspase8 Caspase-8 This compound->Caspase8 Activates Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Apoptotic pathway activated by this compound.

Experimental Protocols

This section provides an overview of the methodologies used to elucidate the cellular targets and mechanisms of this compound.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 5-60 µM) and a vehicle control for a specified duration (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)
  • Objective: To analyze the effect of this compound on the cell cycle distribution.

  • Procedure:

    • Treat cells with this compound at various concentrations and for different time points.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate the cells in the dark to allow for DNA staining.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The data is then used to generate histograms representing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis
  • Objective: To detect and quantify the expression levels of specific proteins in response to this compound treatment.

  • Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment Cell_Treatment Cell_Lysis Cell_Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS_PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein_Transfer SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary_Antibody Blocking->Primary_Antibody Secondary_Antibody Secondary_Antibody Primary_Antibody->Secondary_Antibody Detection Detection Secondary_Antibody->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Standard workflow for Western Blot analysis.
  • Procedure:

    • Protein Extraction: Lyse this compound-treated and control cells in a lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p27, caspase-3, cyclin D1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

The evidence strongly suggests that this compound's therapeutic potential extends beyond its anti-inflammatory effects. Its ability to induce cell cycle arrest and apoptosis in cancer cells through the modulation of key regulatory proteins, independent of its COX/LOX inhibitory activity, positions it as a promising candidate for further investigation in oncology. The inhibition of phosphodiesterases presents another avenue for its therapeutic application. This guide provides a foundational understanding of these non-canonical targets and the experimental frameworks used for their discovery, offering valuable insights for researchers and drug development professionals exploring the multifaceted pharmacology of this compound. Further research is warranted to fully elucidate the clinical relevance of these findings.

References

Darbufelone's Dual Inhibition of Prostaglandin and Leukotriene Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darbufelone ((Z)-5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-imino-4-thiazolidinone, methanesulfonate salt) is a potent anti-inflammatory agent characterized by its dual inhibitory action on the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its effects on prostaglandin and leukotriene synthesis. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the pertinent biochemical pathways and experimental workflows to offer a thorough resource for researchers and professionals in drug development.

Introduction

Inflammatory processes are complex biological responses involving a multitude of cellular and molecular mediators. Among the most critical are eicosanoids, a family of signaling molecules derived from arachidonic acid. Two major enzymatic pathways are responsible for the synthesis of pro-inflammatory eicosanoids: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway, which generates leukotrienes.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally target the COX pathway, but this can lead to an increase in leukotriene production, potentially exacerbating certain inflammatory conditions. This compound emerges as a significant therapeutic candidate by simultaneously inhibiting both pathways, offering a more comprehensive approach to managing inflammation.[2]

Mechanism of Action: Dual Pathway Inhibition

This compound's primary mechanism of action is the dual inhibition of key enzymes in the prostaglandin and leukotriene synthesis pathways.

Inhibition of Prostaglandin Synthesis

This compound demonstrates a selective and potent inhibition of prostaglandin endoperoxide synthase-2 (PGHS-2), more commonly known as cyclooxygenase-2 (COX-2).[3][4] COX-2 is the inducible isoform of the cyclooxygenase enzyme, and its expression is upregulated at sites of inflammation, where it catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2).[5] PGH2 is the precursor for various pro-inflammatory prostaglandins. This compound exhibits significantly less potency against the constitutive isoform, COX-1, which is involved in homeostatic functions. This selectivity for COX-2 is a desirable characteristic, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Inhibition of Leukotriene Synthesis

In addition to its effects on the COX pathway, this compound is a potent inhibitor of 5-lipoxygenase (5-LOX). 5-LOX is the key enzyme in the biosynthesis of leukotrienes. It catalyzes the initial steps in the conversion of arachidonic acid to leukotriene A4 (LTA4), which is subsequently metabolized to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are powerful chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability. By inhibiting 5-LOX, this compound effectively reduces the production of these pro-inflammatory mediators.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against key enzymes in the prostaglandin and leukotriene synthesis pathways has been quantified in various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Target EnzymeSpecies/SystemIC50 (µM)Reference
Cyclooxygenase-1 (COX-1)Human, Recombinant20
Cyclooxygenase-2 (COX-2)Human, Recombinant0.19
5-Lipoxygenase (5-LOX)Not Specified0.77

Signaling Pathways

The following diagrams illustrate the prostaglandin and leukotriene synthesis pathways and the points of inhibition by this compound.

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Thromboxane PGH2->Prostaglandins This compound This compound This compound->COX1_COX2 Inhibits (Potently COX-2)

Prostaglandin Synthesis Pathway and this compound's Point of Inhibition.

Leukotriene_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid FLAP FLAP Arachidonic_Acid->FLAP Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->Cysteinyl_Leukotrienes This compound This compound This compound->Five_LOX Inhibits

Leukotriene Synthesis Pathway and this compound's Point of Inhibition.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this document.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

Methodology: Recombinant human PGHS-1 (COX-1) and PGHS-2 (COX-2) are expressed and purified. The cyclooxygenase activity is measured by monitoring the peroxidase-dependent oxidation of a suitable substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.

  • Enzyme Preparation: Holo-PGHS-1 and Holo-PGHS-2 are prepared in a suitable buffer (e.g., Tris-HCl).

  • Reaction Mixture: The reaction is typically carried out in a 96-well plate format. Each well contains the buffer, a heme cofactor, the peroxidase substrate (TMPD), and the test compound (this compound) at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Data Acquisition: The rate of TMPD oxidation is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 610 nm).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of enzyme activity against the logarithm of the this compound concentration.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified COX-1 or COX-2 Mix Combine Enzyme, Buffer, and this compound Enzyme->Mix Buffer Reaction Buffer with Heme and TMPD Buffer->Mix This compound This compound dilutions This compound->Mix Initiate Add Arachidonic Acid Mix->Initiate Measure Spectrophotometric Measurement of TMPD Oxidation Initiate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Workflow for the In Vitro Cyclooxygenase (COX) Inhibition Assay.
5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on 5-LOX activity.

Methodology: The assay is performed using a 96-well plate format to measure the inhibition of 5-LOX activity.

  • Enzyme and Substrate: A solution containing the 5-lipoxygenase enzyme is prepared. Arachidonic acid serves as the substrate.

  • Reaction Mixture: The test compound (this compound) at various concentrations is added to the wells of a 96-well plate.

  • Initiation of Reaction: The lipoxygenase reaction is initiated by the addition of arachidonic acid to each well. The plate is then agitated for a set period (e.g., 5 minutes).

  • Detection: A chromogen solution is added to each well, and the plate is agitated again for a set period (e.g., 5 minutes). The activity of the lipoxygenase is determined by measuring the absorbance at a specific wavelength (e.g., 500 nm).

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing this compound to the control wells (without inhibitor). The IC50 value is then determined from the concentration-response curve.

Five_LOX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme 5-Lipoxygenase Enzyme Mix Add this compound to Wells Enzyme->Mix This compound This compound dilutions This compound->Mix Initiate Add Arachidonic Acid Mix->Initiate Incubate Incubate and Agitate Initiate->Incubate Add_Chromogen Add Chromogen Solution Incubate->Add_Chromogen Measure Measure Absorbance Add_Chromogen->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Workflow for the In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay.

Conclusion

This compound's dual inhibitory action on both the COX-2 and 5-LOX pathways represents a significant advancement in the development of anti-inflammatory therapeutics. By effectively suppressing the synthesis of both prostaglandins and leukotrienes, this compound offers a broader and potentially more efficacious approach to managing a variety of inflammatory conditions. The quantitative data and experimental protocols presented in this whitepaper provide a solid foundation for further research and development of this promising compound. The unique mechanism of this compound warrants continued investigation to fully elucidate its therapeutic potential and clinical applications.

References

Investigating the Anticonvulsant Properties of Darbufelone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darbufelone, a novel dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), has emerged as a promising candidate for anticonvulsant therapy.[1][2] Its mechanism of action, rooted in the modulation of neuroinflammatory pathways, presents a departure from traditional antiepileptic drugs (AEDs) that primarily target ion channels or neurotransmitter systems.[1][3] This technical guide provides a comprehensive overview of the anticonvulsant properties of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action: Targeting Neuroinflammation

Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of epilepsy.[1] this compound's anticonvulsant activity is attributed to its ability to inhibit both COX-2 and 5-LOX, key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators like prostaglandins and leukotrienes. By suppressing the production of these molecules, this compound is thought to reduce neuroinflammation, thereby increasing the seizure threshold.

Darbufelone_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Neuroinflammation Neuroinflammation Prostaglandins->Neuroinflammation Leukotrienes->Neuroinflammation Seizure_Threshold Increased Seizure Threshold Neuroinflammation->Seizure_Threshold Suppression This compound This compound This compound->COX2 Inhibits This compound->LOX5 Inhibits

Proposed mechanism of action for this compound's anticonvulsant effects.

Preclinical Efficacy

The primary preclinical evaluation of this compound's anticonvulsant properties was conducted using the subcutaneous pentylenetetrazol (scPTZ)-induced seizure model in mice.

Quantitative Data Summary

The following tables summarize the key findings from the scPTZ model, comparing the effects of this compound to a control group and its novel analogues.

Table 1: Anticonvulsant Effects of this compound and its Analogues in the scPTZ Test

CompoundDose (mg/kg)Latency to First Seizure (min)Seizure Duration (min)% Animals with Clonic Seizures% Animals with Tonic Convulsions% Lethality
Control (PTZ)-Not specifiedNot specified100%100%100%
This compound100Not specifiedNot specifiedNot specifiedNot specifiedReduced
Les-6290100Not specifiedNot specified16.67% (p < 0.01)Reduced69.04%
Les-6291100Increased 7.36-fold (p < 0.01)0.10 ± 0.00 (p < 0.05)100% reduction (p < 0.01)52.38% reduction52.38%
Les-629153Increased 7.36-fold (p < 0.01)7.08 ± 3.80 (p < 0.05)50% reduction (p < 0.01)52.38% reduction52.38%
Les-6296100Not specifiedReducedNot specifiedReduced (p < 0.05)0%
Les-629675Not specifiedReducedNot specifiedNot specified0%

Note: "Not specified" indicates that the specific quantitative value was not provided in the primary source's abstract.

Table 2: Synergistic Effects of this compound with Classic Antiepileptic Drugs

TreatmentDose (mg/kg)Outcome
This compound + Sodium Valproate (subeffective dose)100 + 150Prolonged latency to first seizures, decreased number and severity of seizures, protection from death.
This compound + Carbamazepine (subeffective dose)100 + 50Reduced lethality, protection from severe tonic paroxysms, prolonged latency to first seizures.

Experimental Protocols

The following section details the methodology for the subcutaneous pentylenetetrazol (scPTZ)-induced seizure model used to evaluate this compound.

scPTZ-Induced Seizure Model in Mice
  • Animals: Albino mice are used for the study.

  • Housing: Animals are housed under standard laboratory conditions with free access to food and water.

  • Drug Administration:

    • This compound methanesulfonate and its analogues are prepared as an aqueous suspension stabilized with Tween-80.

    • The test compounds are administered intragastrically (i.g.) at a dose of 100 mg/kg (or other specified doses) 30 minutes prior to seizure induction.

    • For synergistic studies, classic AEDs (sodium valproate or carbamazepine) are administered intragastrically at their respective ED50 or ½ ED50 doses 30 minutes before pentylenetetrazol.

  • Seizure Induction:

    • Pentylenetetrazol (PTZ) is administered subcutaneously (s.c.) at a dose of 80 mg/kg to induce seizures.

  • Observation:

    • Following PTZ administration, mice are observed for the following endpoints:

      • Latency to the first seizure episode.

      • Duration of seizures.

      • Presence and severity of clonic and tonic convulsions.

      • Time to death and overall mortality.

  • Data Analysis:

    • Statistical analysis is performed to compare the outcomes between the treatment groups and the control (PTZ only) group.

scPTZ_Experimental_Workflow Start Start: Animal Acclimatization Grouping Randomize into Treatment Groups Start->Grouping Drug_Admin Intragastric Administration (this compound / Analogues / Vehicle) Grouping->Drug_Admin Wait 30-minute Pre-treatment Period Drug_Admin->Wait PTZ_Injection Subcutaneous Injection of PTZ (80 mg/kg) Wait->PTZ_Injection Observation Observation of Seizure Parameters PTZ_Injection->Observation Data_Collection Record Latency, Duration, Severity, Mortality Observation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Experimental workflow for the scPTZ-induced seizure model.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound possesses significant anticonvulsant properties, likely mediated through its dual inhibition of COX-2 and 5-LOX and subsequent reduction of neuroinflammation. Furthermore, its ability to potentiate the effects of existing AEDs highlights its potential as an adjunctive therapy for drug-resistant epilepsy.

Future research should focus on:

  • Elucidating the precise molecular targets downstream of COX-2 and 5-LOX inhibition that contribute to the anticonvulsant effect.

  • Evaluating the efficacy of this compound in other preclinical seizure models, such as the maximal electroshock (MES) test, to broaden the understanding of its anticonvulsant profile.

  • Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and formulation.

  • Initiating clinical trials to assess the safety and efficacy of this compound in human patients with epilepsy.

References

Methodological & Application

Application Notes and Protocols for Darbufelone in Non-Small Cell Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darbufelone, a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), has demonstrated significant anti-proliferative and pro-apoptotic effects in non-small cell lung cancer (NSCLC) cell lines.[1][2] These application notes provide a comprehensive guide for utilizing this compound in in vitro NSCLC research, detailing its mechanism of action, protocols for key experiments, and expected outcomes.

Inflammation is a critical component in the development of lung cancer, and the arachidonic acid metabolic pathway, which is regulated by COX and LOX enzymes, plays a significant role in this process.[1][2] By inhibiting both COX-2 and 5-LOX, this compound effectively blocks the production of pro-inflammatory prostaglandins and leukotrienes, which are implicated in tumor growth and survival.[2]

The primary mechanisms through which this compound exerts its anti-cancer effects in NSCLC cells are:

  • Cell Cycle Arrest: Induction of G0/G1 phase cell cycle arrest through the upregulation of the cyclin-dependent kinase inhibitor p27.

  • Apoptosis Induction: Activation of the extrinsic and intrinsic apoptotic pathways, evidenced by the activation of caspase-8 and caspase-3.

These notes will provide detailed methodologies for assessing these effects in NSCLC cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines
Cell LineHistological SubtypeIC50 (µM) after 72hKey Findings
A549Adenocarcinoma~20Inhibition of proliferation
H520Squamous cell carcinoma~21Inhibition of proliferation
H460Large cell carcinoma~15Dose-dependent decrease in cell viability, induction of G0/G1 arrest and apoptosis.

Note: IC50 values are approximate and may vary based on experimental conditions.

Table 2: Effect of this compound on Cell Cycle Distribution in H460 Cells
Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
ControlBaselineBaselineBaseline
This compound (40 µM, 24h)IncreasedDecreasedNo significant change
This compound (60 µM, 24h)Significantly IncreasedSignificantly DecreasedNo significant change
Table 3: Apoptosis Induction by this compound in H460 Cells
Treatment% Apoptotic Cells (Annexin V positive)
ControlBaseline
This compound (40 µM, 48h)Increased
This compound (60 µM, 48h)Significantly Increased

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., A549, H520, H460)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Culture NSCLC cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound (e.g., 5-60 µM) in a culture medium.

  • Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following this compound treatment.

Materials:

  • NSCLC cells

  • 6-well plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound (e.g., 40 µM and 60 µM) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for the detection of apoptosis using flow cytometry.

Materials:

  • NSCLC cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound (e.g., 40 µM and 60 µM) for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot Analysis for p27, Caspase-3, and Caspase-8

This protocol outlines the detection of key proteins involved in this compound's mechanism of action.

Materials:

  • NSCLC cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-p27 Kip1

    • Rabbit anti-Caspase-3 (recognizes both full-length and cleaved forms)

    • Rabbit anti-Caspase-8 (recognizes both full-length and cleaved forms)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as required.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities and normalize to the loading control.

Visualizations

Darbufelone_Signaling_Pathway This compound This compound COX2 COX-2 This compound->COX2 Inhibits LOX5 5-LOX This compound->LOX5 Inhibits p27 p27 (Upregulation) This compound->p27 Leads to Caspase8 Caspase-8 (Activation) This compound->Caspase8 Leads to Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Proliferation Cell Proliferation Prostaglandins->Proliferation Promotes Leukotrienes->Proliferation Promotes CellCycleArrest G0/G1 Cell Cycle Arrest p27->CellCycleArrest CellCycleArrest->Proliferation Inhibits Caspase3 Caspase-3 (Activation) Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis->Proliferation Inhibits

Caption: this compound's mechanism of action in NSCLC cells.

Experimental_Workflow Start Start: Culture NSCLC Cells Treatment Treat with this compound (Varying Concentrations & Durations) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry, Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (p27, Caspases) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for studying this compound.

References

Protocol for Assessing Darbufelone-Induced Apoptosis In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darbufelone is a novel anti-inflammatory agent that has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3] Understanding the molecular mechanisms by which this compound induces apoptosis is crucial for its development as a potential therapeutic agent. This document provides a comprehensive set of protocols for the in vitro assessment of apoptosis induced by this compound. The described assays will enable researchers to quantify apoptotic events, elucidate the signaling pathways involved, and evaluate the impact on key cellular components.

Studies have indicated that this compound induces apoptosis through the activation of caspase-8 and the executioner caspase-3, suggesting the involvement of the extrinsic apoptotic pathway.[1][4] This pathway is typically initiated by the binding of death ligands to their corresponding cell surface receptors, leading to a cascade of intracellular events culminating in programmed cell death. Furthermore, related compounds, such as other 4-thiazolidinone derivatives, have been shown to induce apoptosis through both receptor-mediated and mitochondrial-dependent pathways, the latter of which involves the Bcl-2 family of proteins and changes in the mitochondrial membrane potential.

The following protocols detail methods for:

  • Quantification of Apoptosis and Necrosis: Using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Assessment of Mitochondrial Integrity: Measuring the mitochondrial membrane potential using the JC-1 dye.

  • Measurement of Caspase Activity: Quantifying the activity of key executioner caspases, caspase-3 and caspase-7.

  • Analysis of Apoptosis-Related Protein Expression: Examining the levels of pro- and anti-apoptotic Bcl-2 family proteins, Bax and Bcl-2, respectively, via Western blotting.

Data Presentation

The following tables summarize expected quantitative data from the described experimental protocols, illustrating a dose-dependent effect of this compound on apoptosis induction in a hypothetical cancer cell line.

Table 1: Quantification of Apoptotic and Necrotic Cells by Annexin V/PI Staining

TreatmentConcentration (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound1075.6 ± 3.515.8 ± 2.28.6 ± 1.3
This compound2550.1 ± 4.235.4 ± 3.114.5 ± 2.0
This compound5025.8 ± 3.850.7 ± 4.523.5 ± 2.8

Table 2: Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye

TreatmentConcentration (µM)High ΔΨm (Red Fluorescence) (% of Cells)Low ΔΨm (Green Fluorescence) (% of Cells)
Vehicle Control092.4 ± 2.57.6 ± 1.1
This compound1070.1 ± 4.129.9 ± 2.8
This compound2545.3 ± 3.954.7 ± 3.5
This compound5020.9 ± 3.279.1 ± 4.0

Table 3: Caspase-3/7 Activity Assay

TreatmentConcentration (µM)Relative Luminescence Units (RLU)Fold Increase in Caspase-3/7 Activity
Vehicle Control015,234 ± 1,1021.0
This compound1045,702 ± 3,3503.0
This compound2598,018 ± 7,5436.4
This compound50182,808 ± 12,10012.0

Table 4: Western Blot Densitometry Analysis of Bcl-2 and Bax Expression

TreatmentConcentration (µM)Relative Bcl-2 Expression (Normalized to Loading Control)Relative Bax Expression (Normalized to Loading Control)Bax/Bcl-2 Ratio
Vehicle Control01.00 ± 0.081.00 ± 0.071.00
This compound100.75 ± 0.061.52 ± 0.112.03
This compound250.48 ± 0.052.25 ± 0.184.69
This compound500.21 ± 0.033.10 ± 0.2514.76

Signaling Pathway and Experimental Workflow

Darbufelone_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway This compound This compound DeathReceptor Death Receptor (e.g., Fas, TNFR1) This compound->DeathReceptor Induces/Sensitizes DISC DISC Formation (FADD, Pro-caspase-8) DeathReceptor->DISC Recruitment ProCasp8 Pro-caspase-8 Casp8 Caspase-8 (Active) DISC->Casp8 Activation ProCasp8->Casp8 Cleavage ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Bid Bid Casp8->Bid Cleavage Mitochondrion Mitochondrion MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Leads to CytoC Cytochrome c Release Mitochondrion->CytoC Leads to Bax Bax Bax->Mitochondrion Pore Formation Bcl2 Bcl-2 Bcl2->Bax Inhibits tBid tBid tBid->Bax Activates tBid->Bcl2 Inhibits Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) CytoC->Apoptosome ProCasp9 Pro-caspase-9 Casp9 Caspase-9 (Active) Apoptosome->Casp9 Activation ProCasp9->Casp9 Cleavage Casp9->ProCasp3 Casp3 Caspase-3 (Active) ProCasp3->Casp3 Cleavage Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Bid->tBid

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow cluster_assays Apoptosis Assays start Cell Culture (e.g., Cancer Cell Line) treatment Treatment with this compound (Dose-response and Time-course) start->treatment harvest Cell Harvesting treatment->harvest annexin Annexin V/PI Staining (Flow Cytometry) harvest->annexin caspase Caspase-3/7 Activity (Luminescence Assay) harvest->caspase jc1 JC-1 Staining (Flow Cytometry/Microscopy) harvest->jc1 western Western Blotting (Bcl-2, Bax) harvest->western analysis Data Analysis and Interpretation annexin->analysis caspase->analysis jc1->analysis western->analysis conclusion Conclusion on Apoptotic Mechanism analysis->conclusion

Caption: Overall experimental workflow for assessing this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Deionized water

  • Flow cytometry tubes

  • Microcentrifuge

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution to maintain membrane integrity.

    • Suspension cells: Collect cells directly by centrifugation.

    • Collect all cells, including those in the supernatant (which may be apoptotic), and transfer to a microcentrifuge tube.

  • Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes at 4°C and resuspending the pellet in 1 mL of cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.

Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

This assay uses the cationic dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Materials:

  • JC-1 Assay Kit (containing JC-1 dye and assay buffer)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as in Protocol 1. A positive control for mitochondrial depolarization can be prepared by treating cells with a decoupler like CCCP (50 µM for 5-10 minutes).

  • Cell Harvesting and Washing: Harvest cells as described in Protocol 1 and wash once with warm PBS.

  • JC-1 Staining:

    • Prepare the JC-1 working solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium or assay buffer).

    • Resuspend the cell pellet in 0.5 mL of the JC-1 working solution.

    • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

  • Washing: Centrifuge the cells at 400 x g for 5 minutes at room temperature. Discard the supernatant and wash the cells twice with 1X Assay Buffer.

  • Analysis:

    • Flow Cytometry: Resuspend the final cell pellet in 300-500 µL of 1X Assay Buffer. Analyze immediately. Detect green fluorescence (monomers) in the FL1 channel and red fluorescence (aggregates) in the FL2 channel.

    • Fluorescence Microscopy: Plate cells on coverslips or in a chamber slide. After staining and washing, observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.

Protocol 3: Caspase-3/7 Activity Assay

This protocol utilizes a luminescent assay to measure the activity of caspase-3 and caspase-7, key executioner caspases in apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled 96-well microplate

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10^4 cells per well in a 96-well white-walled plate in 100 µL of culture medium. Allow cells to adhere overnight. Treat with various concentrations of this compound.

  • Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Lysis and Caspase Reaction:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Protocol 4: Western Blotting for Bcl-2 and Bax

This protocol details the detection of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax by Western blotting to assess the involvement of the intrinsic apoptotic pathway.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, and an anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 60 mm or 100 mm dish and treat with this compound as described in Protocol 1.

  • Cell Lysis and Protein Extraction:

    • Wash cells with cold PBS and then add cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 or anti-Bax) overnight at 4°C.

  • Secondary Antibody Incubation and Detection:

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Perform densitometric analysis of the protein bands and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.

References

Application Notes and Protocols for Darbufelone Administration in In Vivo Lung Carcinoma Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Darbufelone, a dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitor, in preclinical in vivo mouse models of lung carcinoma. The following sections detail the mechanism of action, quantitative data from relevant studies, and step-by-step experimental procedures.

Introduction

This compound is a potent anti-inflammatory agent that has demonstrated significant anti-tumor activity in lung cancer models.[1][2] Its mechanism of action involves the simultaneous inhibition of two key enzymes in the arachidonic acid pathway: COX-2 and 5-LOX.[3] This dual inhibition blocks the production of pro-inflammatory and pro-tumorigenic mediators, including prostaglandins (such as PGE2) and leukotrienes (such as LTB4 and 5-HETE), leading to the suppression of tumor growth and induction of apoptosis in lung cancer cells.[1][4]

Mechanism of Action: Dual Inhibition of COX-2 and 5-LOX

This compound's anti-cancer effects stem from its ability to concurrently block two major inflammatory pathways that are often upregulated in lung cancer. The inhibition of COX-2 reduces the synthesis of prostaglandins, which are known to promote cell proliferation, angiogenesis, and immune evasion. Simultaneously, the inhibition of 5-LOX curtails the production of leukotrienes, which are involved in inflammation and cell survival pathways. The combined blockade of these pathways results in a more potent anti-tumor effect than targeting either pathway alone.

AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (e.g., PGE2) COX2->PGs LTs Leukotrienes (e.g., LTB4, 5-HETE) LOX5->LTs This compound This compound This compound->COX2 Inhibits This compound->LOX5 Inhibits Proliferation Cell Proliferation & Angiogenesis PGs->Proliferation Inflammation Inflammation PGs->Inflammation LTs->Proliferation LTs->Inflammation Apoptosis Apoptosis Proliferation->Apoptosis

This compound's dual inhibition of COX-2 and 5-LOX.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in a Lewis Lung Carcinoma (LLC) mouse model.

Table 1: In Vivo Efficacy of this compound in LLC Mouse Model

Treatment GroupDosage (mg/kg/day)Tumor Volume Inhibition (%)Tumor Weight Inhibition (%)Reference
ControlVehicle--
This compound80Significant30.2

Table 2: In Vivo Study Parameters

ParameterDescriptionReference
Mouse ModelC57BL/6 mice bearing Lewis Lung Carcinoma (LLC)
Cell LineLewis Lung Carcinoma (LLC)
Tumor InductionSubcutaneous injection of LLC cells
Treatment Duration14 days
MonitoringTumor volume measured every 2 days
Primary EndpointTumor weight at day 14

Experimental Protocols

This section provides detailed protocols for conducting an in vivo study to evaluate the efficacy of this compound in a lung carcinoma mouse model.

Materials
  • This compound mesylate

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Lewis Lung Carcinoma (LLC) cells

  • C57BL/6 mice (female, 6-8 weeks old)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Syringes and needles (for cell injection and drug administration)

  • Calipers for tumor measurement

  • Analytical balance

Experimental Workflow

start Start cell_culture LLC Cell Culture & Preparation start->cell_culture tumor_induction Tumor Induction (Subcutaneous Injection) cell_culture->tumor_induction randomization Tumor Growth & Randomization tumor_induction->randomization treatment This compound Administration (Daily) randomization->treatment monitoring Tumor Volume Measurement (Every 2 Days) treatment->monitoring endpoint Endpoint (Day 14) monitoring->endpoint data_analysis Tumor Excision & Weight Measurement endpoint->data_analysis end End data_analysis->end

In vivo experimental workflow for this compound efficacy testing.
Detailed Methodologies

1. Cell Culture and Preparation

  • Culture Lewis Lung Carcinoma (LLC) cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days to maintain logarithmic growth.

  • On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/100 µL. Keep the cell suspension on ice.

2. Tumor Induction

  • Acclimatize female C57BL/6 mice (6-8 weeks old) for at least one week before the experiment.

  • Shave the right flank of each mouse and sterilize the area with 70% ethanol.

  • Subcutaneously inject 100 µL of the LLC cell suspension (2 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth and Randomization

  • Monitor the mice daily for tumor growth.

  • Once the tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups (n=6-8 mice per group).

4. Drug Preparation and Administration

  • Preparation of this compound Formulation:

    • For a stock solution, dissolve this compound mesylate in DMSO.

    • On each treatment day, prepare the final dosing solution by diluting the stock in a vehicle of PEG300, Tween-80, and saline to achieve a final concentration of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final drug concentration should be such that the desired dose (80 mg/kg) is administered in a volume of approximately 100-200 µL.

    • Prepare a vehicle-only solution for the control group.

  • Administration:

    • Administer this compound (80 mg/kg) or vehicle to the respective groups daily via oral gavage.

5. Tumor Monitoring and Measurement

  • Measure the tumor volume every two days using digital calipers.

  • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice twice a week as an indicator of general health and toxicity.

6. Endpoint and Data Analysis

  • On day 14 post-treatment initiation, euthanize the mice.

  • Excise the tumors and measure their final weight.

  • Calculate the percentage of tumor growth inhibition for both volume and weight relative to the control group.

  • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences between the treatment and control groups.

Downstream Signaling Pathway of this compound in Lung Cancer

The dual inhibition of COX-2 and 5-LOX by this compound impacts multiple downstream signaling pathways critical for lung cancer progression. The following diagram illustrates the key molecular events following this compound administration.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGE2 PGE2 COX2->PGE2 LTB4 LTB4 LOX5->LTB4 HETE 5-HETE LOX5->HETE Proliferation Gene Expression (Proliferation, Angiogenesis) PGE2->Proliferation Promotes LTB4->Proliferation Promotes HETE->Proliferation Promotes This compound This compound This compound->COX2 This compound->LOX5 Apoptosis Gene Expression (Apoptosis) This compound->Apoptosis Induces

Signaling pathways affected by this compound in lung cancer.

Conclusion

This compound presents a promising therapeutic strategy for lung cancer by targeting key inflammatory pathways that drive tumor progression. The provided protocols offer a framework for the in vivo evaluation of this compound's efficacy in a Lewis Lung Carcinoma mouse model. Adherence to these detailed methodologies will ensure reproducible and reliable data for advancing the preclinical development of this compound.

References

Application Notes and Protocols for Evaluating Cell Cycle Arrest by Darbufelone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Darbufelone is a novel anti-inflammatory agent that has demonstrated significant anti-proliferative effects in cancer cells.[1][2][3] As a dual inhibitor of prostaglandin G/H synthase 2 (PGHS-2) and 5-lipoxygenase, it modulates inflammatory pathways.[4][5] Notably, studies have shown that this compound can inhibit the growth of non-small cell lung cancer cell lines in a dose-dependent manner. This anti-neoplastic activity is attributed to its ability to induce cell cycle arrest at the G0/G1 phase and promote apoptosis.

The primary mechanism for inducing cell cycle arrest is the upregulation of the cyclin-dependent kinase inhibitor p27. These findings suggest that this compound could be a therapeutic agent for cancer treatment.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the effects of this compound on cell cycle progression in cancer cell lines. The key assays described are:

  • Cell Viability Assay (MTT): To determine the dose-dependent cytotoxic or cytostatic effects of this compound.

  • Cell Cycle Analysis by Flow Cytometry: To quantify the proportion of cells in different phases of the cell cycle following treatment.

  • Western Blot Analysis: To detect changes in the expression levels of key cell cycle regulatory proteins, such as p27.

Data Presentation

Table 1: Effect of this compound on Cell Viability

This table summarizes the dose-dependent effect of this compound on the viability of a representative cancer cell line (e.g., H460) after 72 hours of treatment, as measured by the MTT assay. Data is presented as the mean percentage of viable cells relative to a vehicle-treated control group.

This compound Concentration (µM)Mean Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 5.2
585± 4.8
1068± 5.1
2045± 4.5
4025± 3.9
6015± 3.2
Table 2: Cell Cycle Distribution Analysis

This table shows the percentage of cells in each phase of the cell cycle after treatment with this compound for 48 hours. An accumulation of cells in the G0/G1 phase is indicative of cell cycle arrest.

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control48.230.521.3
This compound (20 µM)65.718.316.0
This compound (40 µM)78.910.111.0
Table 3: Relative Protein Expression Levels

This table quantifies the change in the expression of the cell cycle regulatory protein p27 following a 48-hour treatment with this compound, as determined by densitometry of Western blot bands.

Treatment GroupRelative p27 Expression (normalized to β-actin)Fold Change vs. Control
Vehicle Control1.01.0
This compound (20 µM)2.32.3
This compound (40 µM)3.83.8

Experimental Workflow

G Figure 1. General Experimental Workflow cluster_0 Phase 1: In Vitro Treatment cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Data Analysis A Cancer Cell Culture (e.g., H460, A549) B Seed cells in appropriate plates (96-well for MTT, 6-well for Flow/Western) A->B C Treat with varying concentrations of this compound for 24-72h B->C D MTT Assay for Cell Viability C->D E Flow Cytometry for Cell Cycle Analysis C->E F Western Blot for Protein Expression C->F G Quantify IC50 from viability data D->G H Determine percentage of cells in G0/G1, S, G2/M phases E->H I Measure protein band density (e.g., p27) F->I J Conclusion: Evaluate this compound's effect on cell cycle arrest G->J H->J I->J

Caption: Figure 1. General Experimental Workflow

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line (e.g., H460)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO concentration matched to the highest this compound dose).

  • Incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To analyze the cell cycle distribution of cells treated with this compound.

Materials:

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed 1x10^6 cells per well in 6-well plates and incubate for 24 hours.

  • Treat cells with the desired concentrations of this compound (e.g., 20 µM, 40 µM) and a vehicle control for 48 hours.

  • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis for p27

Objective: To measure the expression level of the p27 protein.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells in 6-well plates as described in Protocol 2.

  • After 48 hours, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibody against p27 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe for a loading control (e.g., β-actin).

  • Quantify band intensities using densitometry software.

Signaling Pathway

G Figure 2. This compound-Induced Cell Cycle Arrest Pathway cluster_cdk G1/S Transition Complex This compound This compound p27 p27 (CDK Inhibitor) Expression Increased This compound->p27 Upregulates cdk2 CDK2 p27->cdk2 Inhibits Rb Rb Phosphorylation (Inhibited) cdk2->Rb Phosphorylates cyclinE Cyclin E cyclinE->cdk2 Activates E2F E2F Release (Inhibited) Rb->E2F Sequesters S_phase S-Phase Entry (Blocked) E2F->S_phase Promotes Arrest G0/G1 Phase Arrest S_phase->Arrest

Caption: Figure 2. This compound-Induced Cell Cycle Arrest Pathway

References

Application of Darbufelone in Neuroinflammation Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as conditions such as epilepsy and traumatic brain injury. The inflammatory cascade in the central nervous system (CNS) involves the activation of resident immune cells, primarily microglia and astrocytes, and the subsequent release of pro-inflammatory mediators. Darbufelone, a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), presents a promising therapeutic agent for targeting key pathways in neuroinflammation. By inhibiting both COX-2 and 5-LOX, this compound can simultaneously block the production of prostaglandins and leukotrienes, two major classes of inflammatory mediators. This document provides detailed application notes and experimental protocols for the use of this compound in neuroinflammation research.

Mechanism of Action in Neuroinflammation

This compound's primary mechanism of action involves the inhibition of the COX-2 and 5-LOX enzymes. In the context of neuroinflammation, this dual inhibition is particularly relevant. COX-2 is upregulated in activated microglia and neurons, leading to the production of prostaglandins, such as prostaglandin E2 (PGE2), which contribute to inflammatory responses, neuronal hyperexcitability, and cell death.[1][2][3] The 5-LOX pathway, on the other hand, is responsible for the synthesis of leukotrienes, which are potent chemoattractants and inflammatory mediators.

The inhibition of these pathways by this compound is expected to suppress the neuroinflammatory response by reducing the levels of pro-inflammatory mediators. This, in turn, can lead to decreased activation of microglia and astrocytes, protection of neurons from inflammatory damage, and a reduction in the overall inflammatory state of the CNS. A key preclinical study has demonstrated the anticonvulsant properties of this compound in a mouse model of pentylenetetrazole (scPTZ)-induced seizures, a condition with a significant neuroinflammatory component, highlighting its potential in neurological disorders.[4]

Quantitative Data

The following tables summarize the known quantitative data for this compound's biological activity. This data is essential for dose-response studies and for comparing its efficacy with other anti-inflammatory agents.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeTest SystemIC50Reference
Cyclooxygenase-2 (COX-2)Human Recombinant PGHS-20.19 µM[5]
Cyclooxygenase-1 (COX-1)Human Recombinant PGHS-120 µM

Note: The selectivity of this compound for COX-2 over COX-1 is a key advantage, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Table 2: Preclinical Efficacy of this compound in a Neuroinflammation-Related Model

Animal ModelTreatmentOutcomeQuantitative EffectReference
scPTZ-induced seizures in miceThis compound (100 mg/kg)Anticonvulsant activityProlonged seizure latency by 2.3-fold, reduced seizure severity, and provided 100% protection against lethality compared to the control group.

Signaling Pathways

This compound's inhibition of COX-2 is expected to modulate downstream signaling pathways that are critical in neuroinflammation, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS) MAPK->Gene_Expression activates transcription factors NFkB NF-κB (active) NFkB_IkB->NFkB releases NFkB->Gene_Expression translocates to nucleus COX2 COX-2 Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins COX-2 Prostaglandins->Gene_Expression positive feedback This compound This compound This compound->COX2 inhibits Gene_Expression->COX2 induces

Caption: this compound's mechanism of action in neuroinflammation.

Experimental Protocols

The following protocols are provided as a starting point for investigating the effects of this compound in common in vitro and in vivo models of neuroinflammation. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Protocol: Inhibition of LPS-Induced Neuroinflammation in Microglial Cells

This protocol describes how to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2 or primary microglia).

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Sample Collection & Analysis A Seed microglial cells (e.g., BV-2) in 24-well plates. B Allow cells to adhere for 24 hours. A->B C Pre-treat cells with this compound (various concentrations) or vehicle for 1 hour. B->C D Stimulate cells with LPS (e.g., 100 ng/mL) for 24 hours. C->D E Collect cell culture supernatant. D->E F Lyse cells for protein or RNA extraction. D->F G Analyze supernatant for pro-inflammatory mediators (e.g., TNF-α, IL-6, PGE2) by ELISA. E->G H Analyze cell lysates for protein expression (e.g., COX-2, iNOS) by Western blot or gene expression by RT-qPCR. F->H

Caption: In vitro experimental workflow for this compound.

Materials:

  • Microglial cell line (e.g., BV-2) or primary microglia

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α, IL-6, and PGE2

  • Reagents for Western blotting and RT-qPCR

Procedure:

  • Cell Seeding: Seed microglial cells into 24-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (e.g., DMSO) for 1 hour.

  • Stimulation: Induce neuroinflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for analysis of secreted cytokines and prostaglandins.

    • Cell Lysate: Wash the cells with PBS and lyse them for protein or RNA extraction.

  • Analysis:

    • ELISA: Perform ELISAs on the collected supernatants to quantify the levels of TNF-α, IL-6, and PGE2.

    • Western Blot: Analyze cell lysates to determine the protein expression levels of COX-2 and iNOS.

    • RT-qPCR: Analyze RNA extracted from cell lysates to measure the mRNA expression of pro-inflammatory genes.

In Vivo Protocol: LPS-Induced Neuroinflammation in Mice

This protocol outlines a method to evaluate the in vivo efficacy of this compound in a mouse model of systemic inflammation-induced neuroinflammation.

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Tissue Collection & Analysis A Acclimatize mice (e.g., C57BL/6) for at least one week. B Randomly assign mice to treatment groups (Vehicle, LPS, LPS + this compound). A->B C Administer this compound (e.g., 100 mg/kg, p.o.) or vehicle 1 hour before LPS. B->C D Induce neuroinflammation with an intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg). C->D E Euthanize mice at a specified time point (e.g., 24 hours post-LPS). D->E F Collect brain tissue (e.g., hippocampus, cortex) and blood. E->F G Process brain tissue for immunohistochemistry (IHC) to assess microglial activation (Iba1) and astrogliosis (GFAP). F->G H Homogenize brain tissue to measure cytokine levels (TNF-α, IL-6) by ELISA or gene expression by RT-qPCR. F->H

References

Application Notes and Protocols: Investigating the Role of Inflammation in Epilepsy with Darbufelone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] A growing body of evidence highlights the critical role of neuroinflammation in the pathophysiology of epilepsy.[2][3][4] Pro-inflammatory molecules, such as cytokines and prostaglandins, are significantly upregulated in the brain following seizures and are believed to contribute to neuronal hyperexcitability and epileptogenesis.[5] This paradigm shift in understanding epilepsy opens new avenues for therapeutic intervention, with a focus on anti-inflammatory agents.

Darbufelone is a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. By inhibiting COX-2, this compound blocks the synthesis of pro-inflammatory prostaglandins, while its 5-LOX inhibition reduces the production of leukotrienes, another class of inflammatory mediators. Preclinical studies have demonstrated the anticonvulsant properties of this compound, suggesting its potential as a therapeutic agent to target the inflammatory component of epilepsy.

These application notes provide a comprehensive guide for researchers to utilize this compound as a tool to study the role of inflammation in epilepsy. Detailed protocols for in vivo seizure models and ex vivo analysis of inflammatory markers are provided to facilitate the investigation of this compound's efficacy and mechanism of action.

Mechanism of Action: this compound in Neuroinflammation

This compound's therapeutic potential in epilepsy is rooted in its ability to modulate the neuroinflammatory response. The proposed mechanism involves the inhibition of two key enzymatic pathways:

  • COX-2 Inhibition: Seizures trigger a rapid induction of COX-2 in the brain, leading to the production of prostaglandins, particularly prostaglandin E2 (PGE2). PGE2 can enhance neuronal excitability and contribute to seizure susceptibility. This compound is a potent inhibitor of human prostaglandin endoperoxide synthase-2 (PGHS-2), the enzyme responsible for prostaglandin synthesis, with an IC50 of 0.19 µM. It is significantly less potent against the constitutively expressed PGHS-1 (IC50 = 20 µM), suggesting a favorable safety profile with reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

  • 5-LOX Inhibition: 5-lipoxygenase is responsible for the production of leukotrienes, which are also implicated in neuroinflammation. While the precise role of leukotrienes in epilepsy is still under investigation, their inhibition represents another avenue through which this compound may exert its anti-inflammatory and anticonvulsant effects.

By dually targeting both COX-2 and 5-LOX, this compound offers a multi-faceted approach to dampening the neuroinflammatory cascade associated with seizures.

Darbufelone_Mechanism cluster_membrane Cell Membrane cluster_pathways Inflammatory Pathways cluster_effects Pathophysiological Effects in Epilepsy Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 LOX5 5-LOX Arachidonic Acid->LOX5 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Neuroinflammation Neuroinflammation Prostaglandins->Neuroinflammation Leukotrienes->Neuroinflammation Hyperexcitability Neuronal Hyperexcitability Neuroinflammation->Hyperexcitability Seizures Seizure Generation & Propagation Hyperexcitability->Seizures This compound This compound This compound->COX2 inhibits This compound->LOX5 inhibits

Figure 1: Proposed mechanism of action of this compound in mitigating seizure activity.

Quantitative Data

The following tables summarize the reported in vitro inhibitory activity and in vivo anticonvulsant efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (µM)Reference
Prostaglandin Endoperoxide Synthase-2 (PGHS-2 / COX-2)0.19
Prostaglandin Endoperoxide Synthase-1 (PGHS-1 / COX-1)20

Table 2: Anticonvulsant Activity of this compound in the Subcutaneous Pentylenetetrazol (scPTZ) Mouse Model

Treatment GroupDose (mg/kg)Latency to First Seizure (min)Seizure Severity (Arbitrary Units)Seizure Duration (min)Lethality (%)Reference
Control (PTZ)-12.3 ± 2.14.4 ± 0.319.5 ± 2.0100
This compound10028.3 ± 3.5 3.1 ± 0.4*2.0 ± 0.50**

*p < 0.05, **p < 0.01 compared to the Control (PTZ) group. Data are presented as mean ± S.E.M.

Experimental Protocols

These protocols provide a framework for evaluating the efficacy of this compound in preclinical models of epilepsy.

Protocol 1: Evaluation of Anticonvulsant Activity in the Acute scPTZ-Induced Seizure Model in Mice

This model is widely used for the initial screening of potential anticonvulsant drugs.

Materials:

  • This compound methanesulfonate

  • Pentylenetetrazol (PTZ)

  • Vehicle (e.g., 0.5% Tween 80 in saline)

  • Male albino mice (e.g., C57BL/6, 20-25 g)

  • Syringes and needles for administration

  • Observation chambers

Experimental Workflow:

scPTZ_Workflow start Start acclimatize Acclimatize Mice (1 week) start->acclimatize group Randomly Assign to Groups (Vehicle, this compound) acclimatize->group administer Administer Vehicle or this compound (i.g.) group->administer wait Wait 30 minutes administer->wait induce Induce Seizures with scPTZ (80 mg/kg) wait->induce observe Observe and Record Seizure Activity (30 min) induce->observe analyze Analyze Data: - Latency to first seizure - Seizure severity (Racine scale) - Seizure duration - Lethality observe->analyze end End analyze->end

Figure 2: Workflow for the scPTZ-induced seizure model.

Procedure:

  • Animal Preparation: Acclimatize male albino mice for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Drug Preparation: Prepare a suspension of this compound methanesulfonate in the chosen vehicle. A common dose for initial screening is 100 mg/kg.

  • Administration:

    • Randomly divide the mice into treatment groups (Vehicle control, this compound).

    • Administer the vehicle or this compound solution intragastrically (i.g.) at a volume of 10 mL/kg.

  • Seizure Induction:

    • Thirty minutes after drug administration, administer a subcutaneous (s.c.) injection of PTZ (80 mg/kg) to induce seizures.

  • Observation and Scoring:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe the animals continuously for 30 minutes and record the following parameters:

      • Latency to the first seizure: Time from PTZ injection to the onset of the first convulsive sign.

      • Seizure Severity: Score the severity of seizures using a modified Racine scale (e.g., 0 = no response; 1 = facial and ear twitching; 2 = myoclonic jerks; 3 = clonic convulsions of the forelimbs; 4 = generalized clonic convulsions with falling; 5 = tonic-clonic seizures; 6 = death).

      • Seizure Duration: Total time spent in convulsive activity.

      • Lethality: Record the number of deaths within the observation period.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the this compound-treated group with the vehicle control group.

Protocol 2: Assessment of Anti-inflammatory Effects in a Pilocarpine-Induced Status Epilepticus Model in Rats

This model induces a prolonged seizure state (status epilepticus) that leads to chronic epilepsy and is associated with significant neuroinflammation.

Materials:

  • This compound methanesulfonate

  • Pilocarpine hydrochloride

  • Scopolamine methyl bromide (to reduce peripheral cholinergic effects)

  • Diazepam (to terminate status epilepticus)

  • Vehicle

  • Male Wistar rats (200-250 g)

  • Equipment for euthanasia and brain tissue collection

  • Reagents for ELISA and Western blotting

Experimental Workflow:

Pilocarpine_Workflow start Start acclimatize Acclimatize Rats (1 week) start->acclimatize group Randomly Assign to Groups acclimatize->group scopolamine Administer Scopolamine (1 mg/kg, i.p.) group->scopolamine wait1 Wait 30 minutes scopolamine->wait1 pilocarpine Administer Pilocarpine (30 mg/kg, i.p.) wait1->pilocarpine se Monitor for Status Epilepticus (SE) pilocarpine->se This compound Administer Vehicle or this compound (e.g., 100 mg/kg, i.g.) post-SE onset se->this compound terminate Terminate SE with Diazepam (10 mg/kg, i.p.) (e.g., after 90 min) This compound->terminate euthanize Euthanize Rats at Desired Time Points (e.g., 6h, 24h, 72h post-SE) terminate->euthanize collect Collect and Process Brain Tissue (Hippocampus, Cortex) euthanize->collect analyze Analyze Inflammatory Markers: - Cytokines (ELISA) - COX-2/5-LOX (Western Blot) collect->analyze end End analyze->end

Figure 3: Workflow for the pilocarpine-induced status epilepticus model.

Procedure:

  • Animal Preparation: Acclimatize male Wistar rats as described in Protocol 1.

  • Status Epilepticus Induction:

    • Administer scopolamine methyl bromide (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.

    • After 30 minutes, administer pilocarpine hydrochloride (30 mg/kg, i.p.).

    • Monitor the rats for the onset of status epilepticus (SE), characterized by continuous seizures (Racine stage 4-5).

  • Treatment:

    • Once SE is established (e.g., after 30 minutes of continuous seizures), administer this compound (e.g., 100 mg/kg, i.g.) or vehicle.

    • After a defined period of SE (e.g., 90 minutes), terminate the seizures with an injection of diazepam (10 mg/kg, i.p.).

  • Tissue Collection:

    • At predetermined time points after SE (e.g., 6, 24, 72 hours), euthanize the rats according to approved institutional protocols.

    • Rapidly dissect the brain and isolate regions of interest, such as the hippocampus and cortex.

    • Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • Analysis of Inflammatory Markers:

    • Cytokine Measurement (ELISA):

      • Homogenize the brain tissue in an appropriate lysis buffer.

      • Centrifuge the homogenate and collect the supernatant.

      • Determine the protein concentration of the supernatant.

      • Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α according to the manufacturer's instructions.

    • COX-2 and 5-LOX Expression (Western Blot):

      • Prepare protein lysates from the brain tissue homogenates.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with primary antibodies specific for COX-2 and 5-LOX.

      • Use a suitable secondary antibody conjugated to horseradish peroxidase (HRP).

      • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

      • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Measurement of Pro-inflammatory Cytokines in Brain Tissue by ELISA

Materials:

  • Brain tissue homogenates (from Protocol 2)

  • Commercially available ELISA kits for rat/mouse IL-1β, IL-6, and TNF-α

  • Microplate reader

  • Reagent reservoirs and multichannel pipettes

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Assay Procedure:

    • Add standards and samples in duplicate to the wells of the antibody-coated microplate.

    • Incubate the plate as recommended.

    • Wash the wells to remove unbound substances.

    • Add the biotin-conjugated detection antibody.

    • Incubate and wash.

    • Add the streptavidin-HRP conjugate.

    • Incubate and wash.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.

    • Express the results as pg of cytokine per mg of total protein.

Protocol 4: Analysis of COX-2 and 5-LOX Expression by Western Blot

Materials:

  • Brain tissue lysates (from Protocol 2)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Primary antibodies (anti-COX-2, anti-5-LOX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

  • Imaging system

Procedure:

  • Sample Preparation: Thaw the brain tissue lysates on ice and determine the protein concentration.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Wash the membrane and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of COX-2 and 5-LOX to the loading control (β-actin).

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of the COX-2 and 5-LOX inflammatory pathways in the pathophysiology of epilepsy. The protocols outlined in these application notes provide a robust framework for assessing the anticonvulsant and anti-inflammatory properties of this compound in established animal models of seizures. By elucidating the impact of this compound on seizure activity and key inflammatory mediators in the brain, researchers can gain deeper insights into the therapeutic potential of targeting neuroinflammation in epilepsy. These studies will be instrumental in advancing the development of novel, disease-modifying treatments for this debilitating neurological disorder.

References

Application Notes and Protocols: Determining Darbufelone Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for determining the cytotoxicity of Darbufelone, a dual inhibitor of prostaglandin G/H synthase 2 (PGHS-2) and 5-lipoxygenase (5-LO), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound has shown potential as an anti-inflammatory and anti-cancer agent, and this protocol offers a reliable method to quantify its cytotoxic effects on various cell lines. Included are detailed experimental procedures, data presentation guidelines, and visual representations of the experimental workflow and the implicated signaling pathway.

Introduction

This compound (also known as CI-1004) is a non-competitive dual inhibitor of cellular PGF2α and LTB4 production.[1][2] It exhibits potent inhibition of PGHS-2 (cyclooxygenase-2, COX-2) with an IC50 of 0.19 μM, while being significantly less potent against PGHS-1 (COX-1) with an IC50 of 20 μM.[1][3] This selective inhibition of COX-2, an enzyme often upregulated in inflammatory diseases and various cancers, makes this compound a compound of interest for therapeutic development. The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity, providing a quantitative measure of cytotoxicity.[4] This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Data Presentation

The cytotoxic effect of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values of this compound in various non-small cell lung cancer (NSCLC) cell lines after 72 hours of treatment.

Cell LinePathological SubtypeIC50 (µM)
A549Adenocarcinoma20 ± 3.6
H520Squamous cell carcinoma21 ± 1.8
H460Large cell lung cancer15 ± 2.7

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol outlines the steps to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound (mesylate salt form is recommended for better solubility)

  • Selected cancer cell line (e.g., A549, H520, H460)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to about 80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in complete medium to obtain a single-cell suspension.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to prepare a series of working concentrations (e.g., 5, 10, 20, 40, 60 µM). The final DMSO concentration in the wells should be less than 0.1% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

    • Include control wells:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest drug concentration wells.

      • Untreated Control: Cells in complete medium only.

      • Blank: Medium only (no cells).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, carefully remove the medium containing this compound.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the logarithm of this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes 50% inhibition of cell viability.

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding darbufelone_prep 3. Prepare this compound Dilutions treatment 4. Treat Cells with this compound darbufelone_prep->treatment incubation_72h 5. Incubate for 72 hours treatment->incubation_72h mtt_addition 6. Add MTT Reagent incubation_72h->mtt_addition incubation_4h 7. Incubate for 4 hours mtt_addition->incubation_4h solubilization 8. Add Solubilization Solution incubation_4h->solubilization read_absorbance 9. Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability plot_curve 11. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 12. Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.

Signaling Pathway

Darbufelone_Pathway Proposed Cytotoxic Signaling Pathway of this compound cluster_membrane Cellular Processes This compound This compound cox2 COX-2 (PGHS-2) This compound->cox2 Inhibits lo5 5-LO This compound->lo5 Inhibits pg_synthesis Prostaglandin Synthesis pg_synthesis->cox2 lt_synthesis Leukotriene Synthesis lt_synthesis->lo5 prostaglandins Prostaglandins (e.g., PGF2α) cox2->prostaglandins Produces proliferation Reduced Cell Proliferation leukotrienes Leukotrienes (e.g., LTB4) lo5->leukotrienes Produces apoptosis Induction of Apoptosis prostaglandins->proliferation Promotes leukotrienes->proliferation Promotes cytotoxicity Cytotoxicity proliferation->cytotoxicity apoptosis->cytotoxicity cell_cycle_arrest Cell Cycle Arrest (G0/G1) cell_cycle_arrest->cytotoxicity

Caption: Proposed signaling pathway of this compound leading to cytotoxicity.

Discussion

The provided protocol offers a standardized method for assessing the cytotoxic effects of this compound. The accuracy of the MTT assay can be influenced by several factors, including cell seeding density, MTT concentration, and incubation times, which may need optimization for different cell lines. It is crucial to include appropriate controls in each experiment to ensure the reliability of the results.

This compound's cytotoxic effects are believed to stem from its inhibition of COX-2 and 5-LO. These enzymes are key players in the arachidonic acid metabolic pathway, which produces prostaglandins and leukotrienes. These eicosanoids are involved in inflammation and can promote cancer cell proliferation and survival. By inhibiting their production, this compound can lead to cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation, ultimately resulting in cytotoxicity. The observed cytotoxic effects of this compound in NSCLC cell lines suggest its potential as a therapeutic agent for lung cancer. Further investigations into the downstream molecular mechanisms are warranted to fully elucidate its anti-cancer properties.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Darbufelone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Darbufelone in bulk drug substance and pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a dual inhibitor of prostaglandin G/H synthase-2 (PGHS-2), also known as cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[1] This dual inhibition allows it to effectively block the production of prostaglandins (like PGF2α) and leukotrienes (like LTB4), key mediators of inflammation.[1] this compound's selective inhibition of COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[1] Recent studies have also explored its potential as an anti-cancer agent, demonstrating its ability to induce cell cycle arrest and apoptosis in cancer cell lines.[2]

This application note describes a robust and validated RP-HPLC method for the accurate quantification of this compound. The method is suitable for routine quality control analysis and stability studies.

Chemical Structure of this compound:

  • Molecular Formula: C₁₈H₂₄N₂O₂S[3]

  • Molecular Weight: 332.46 g/mol

  • IUPAC Name: (5Z)-2-amino-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 285 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for a formulation): Weigh and transfer a quantity of the formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Summary

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%
Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9998
Precision
Precision TypeConcentration (µg/mL)RSD (%)
Intra-day (n=6) 500.9
Inter-day (n=6) 501.3
Accuracy (Recovery)
Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
2599.51.1
50100.20.8
7599.81.0

Signaling Pathway and Experimental Workflow Diagrams

This compound's Anti-inflammatory Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting the arachidonic acid cascade, which leads to a reduction in inflammatory mediators.

Darbufelone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) MembranePhospholipids->PLA2 Stimulus ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX2 COX-2 (PGHS-2) ArachidonicAcid->COX2 LOX5 5-LOX ArachidonicAcid->LOX5 Prostaglandins Prostaglandins (e.g., PGF2α) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes (e.g., LTB4) LOX5->Leukotrienes Leukotrienes->Inflammation This compound This compound This compound->COX2 Inhibits This compound->LOX5 Inhibits

This compound's anti-inflammatory mechanism.
Experimental Workflow for this compound HPLC Analysis

The diagram below outlines the logical flow of the analytical procedure for quantifying this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing PrepStandard Prepare Standard Solutions InjectStandards Inject Standard Solutions PrepStandard->InjectStandards PrepSample Prepare Sample Solutions InjectSamples Inject Sample Solutions PrepSample->InjectSamples PrepMobilePhase Prepare Mobile Phase SystemEquilibration Equilibrate HPLC System PrepMobilePhase->SystemEquilibration SystemSuitability Perform System Suitability Test SystemEquilibration->SystemSuitability SystemSuitability->InjectStandards SystemSuitability->InjectSamples GenerateCalibration Generate Calibration Curve InjectStandards->GenerateCalibration IntegratePeaks Integrate Sample Peaks InjectSamples->IntegratePeaks CalculateConc Calculate this compound Concentration GenerateCalibration->CalculateConc IntegratePeaks->CalculateConc Report Final Report CalculateConc->Report

Workflow for this compound HPLC analysis.

Conclusion

The developed RP-HPLC method is simple, rapid, precise, and accurate for the quantification of this compound. The method is suitable for routine analysis in a quality control setting and can be used for the assessment of the purity and stability of this compound in various pharmaceutical preparations. The provided diagrams offer a clear understanding of both the biochemical context and the practical workflow for the analysis.

References

Troubleshooting & Optimization

Optimizing Darbufelone Dosage for Maximum Anti-Tumor Effect: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Darbufelone dosage for maximal anti-tumor efficacy in experimental settings. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose range for in vitro studies with this compound?

A1: Based on studies in non-small cell lung cancer (NSCLC) cell lines, a starting dose range of 5-60 µM is recommended for in vitro experiments.[1] This range has been shown to effectively inhibit cell proliferation in a dose-dependent manner.

Q2: What are the known IC50 values for this compound in common lung cancer cell lines?

A2: The half-maximal inhibitory concentration (IC50) values for this compound after 72 hours of treatment are as follows:

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer20 ± 3.6[1]
H520Non-Small Cell Lung Cancer21 ± 1.8[1]
H460Non-Small Cell Lung Cancer15 ± 2.7[1]

Q3: What is the established mechanism of action for this compound's anti-tumor effect?

A3: this compound induces growth inhibition in cancer cells through two primary mechanisms:

  • Cell Cycle Arrest: It causes a G0/G1 phase cell cycle arrest by up-regulating the expression of the cyclin-dependent kinase inhibitor p27.[2]

  • Apoptosis Induction: It triggers programmed cell death by activating the extrinsic apoptosis pathway, specifically through the activation of caspase-8 and caspase-3.

Q4: What is a proven effective in vivo dosage of this compound in a mouse model?

A4: In a Lewis lung carcinoma mouse model, a daily dose of 80 mg/kg of this compound has been shown to significantly inhibit tumor growth.

Troubleshooting Guides

Problem 1: I am not observing a significant anti-proliferative effect with this compound in my cancer cell line.

  • Solution 1: Verify Dosage and Treatment Duration. Ensure that the concentration of this compound is within the effective range (5-60 µM) and that the treatment duration is sufficient (e.g., 72 hours) to observe an effect.

  • Solution 2: Assess Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to anti-cancer agents. Consider using a cell line with a known lower IC50 value for this compound, such as H460 (IC50: 15 ± 2.7 µM), as a positive control.

  • Solution 3: Check Compound Integrity. Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.

Problem 2: I am having difficulty confirming the mechanism of action (cell cycle arrest and apoptosis).

  • Solution 1: Optimize Cell Cycle Analysis. For cell cycle analysis by flow cytometry, ensure proper cell fixation and staining with a DNA intercalating dye like propidium iodide. Look for an accumulation of cells in the G0/G1 phase.

  • Solution 2: Confirm Apoptosis Induction. Use an Annexin V/Propidium Iodide staining assay followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population will confirm apoptosis.

  • Solution 3: Western Blot for Key Proteins. To confirm the molecular mechanism, perform a western blot to detect the upregulation of p27 and the cleavage of caspase-8 and caspase-3.

Experimental Protocols

1. In Vitro Cell Viability (MTT) Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, H520, H460) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 60 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Cell Cycle Analysis

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol overnight at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

3. Apoptosis Assay

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

4. In Vivo Tumor Xenograft Study (Lewis Lung Carcinoma Model)

  • Cell Line: Lewis lung carcinoma (LLC1) cells.

  • Animal Model: C57BL/6 mice.

  • Tumor Inoculation: Subcutaneously inject 1 x 10⁶ LLC1 cells in 100 µL of PBS into the right flank of each mouse.

  • Treatment: Once tumors are palpable, initiate daily treatment with this compound (80 mg/kg). The administration route (e.g., oral gavage, intraperitoneal injection) should be optimized based on the drug's formulation and vehicle.

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (L x W²)/2.

  • Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

Signaling Pathways and Experimental Workflows

Darbufelone_Mechanism cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound p27 p27 (upregulation) This compound->p27 Death_Receptor Death Receptor This compound->Death_Receptor activates pathway CDK2_CyclinE CDK2/Cyclin E p27->CDK2_CyclinE inhibits Cell_Cycle_Arrest G0/G1 Arrest p27->Cell_Cycle_Arrest G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition promotes Caspase8 Caspase-8 (activation) Death_Receptor->Caspase8 Caspase3 Caspase-3 (activation) Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's anti-tumor signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_flow cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture (A549, H520, H460) Treatment This compound Treatment (5-60 µM, 72h) Cell_Culture->Treatment MTT MTT Assay (IC50 Determination) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis_Assay Xenograft Lewis Lung Carcinoma Xenograft Model InVivo_Treatment This compound Treatment (80 mg/kg/day) Xenograft->InVivo_Treatment Tumor_Measurement Tumor Volume Measurement InVivo_Treatment->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation

References

Technical Support Center: Troubleshooting Inconsistent Results in Darbufelone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Darbufelone. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help ensure the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell viability assay (e.g., MTT, XTT) shows variable results with this compound treatment. What are the potential causes?

A1: Inconsistent results in cell viability assays can stem from several factors related to compound preparation and the experimental setup.

  • Compound Solubility: this compound free base has low aqueous solubility. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing your final dilutions in cell culture media. Precipitates can lead to inaccurate concentrations and variable effects.

  • Final Solvent Concentration: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Maintain a consistent and low final concentration of the solvent across all treatment groups, including the vehicle control (typically ≤ 0.1%).

  • Cell Seeding Density: Inconsistent initial cell numbers can lead to variability. Ensure a uniform cell density across all wells and plates.

  • Incubation Time: The anti-proliferative effects of this compound are time-dependent.[1] Ensure that the incubation times are consistent across all experiments.

  • Assay Interference: The color of the MTT formazan product can be affected by compounds that alter the cellular redox state. This compound, as a redox inhibitor, might interfere with the assay.[2] Consider using an alternative viability assay, such as one based on ATP content (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).

Q2: I am not observing the expected inhibition of COX-2 activity. What should I check?

A2: A lack of COX-2 inhibition can point to issues with the assay system or the compound itself.

  • Enzyme Activity: Confirm the activity of your COX-2 enzyme using a known potent inhibitor as a positive control (e.g., celecoxib).[3] Improper storage or handling can lead to loss of enzyme activity.

  • Substrate Concentration: High concentrations of the substrate (arachidonic acid) can sometimes overcome competitive inhibitors.[3] Ensure your substrate concentration is appropriate for the assay.

  • Pre-incubation Time: Many COX-2 inhibitors require a pre-incubation period with the enzyme before the addition of the substrate to allow for binding.[3] Verify the optimal pre-incubation time for this compound in your specific assay.

  • Redox-dependent Inhibition: this compound's inhibitory activity is linked to its redox properties. Ensure that the assay buffer conditions (e.g., pH, presence of reducing agents) are optimal and consistent.

Q3: The in vivo anti-tumor effects of this compound are not reproducible in my mouse model. What factors could be contributing to this?

A3: In vivo experiments are complex, and variability can arise from multiple sources.

  • Drug Formulation and Administration: Ensure consistent formulation and administration of this compound. The salt form, this compound mesylate, has better water solubility and stability, which may improve bioavailability. Inconsistent oral gavage or injection techniques can lead to variable dosing.

  • Pharmacokinetics: The half-life of this compound can be long, but factors such as autoinduction of metabolism have been suggested to occur with chronic dosing, potentially altering its effective concentration over time.

  • Animal Health and Husbandry: The health status, age, and genetic background of the animals can significantly impact tumor growth and drug response. Maintain consistent housing conditions and monitor for any signs of illness.

  • Tumor Burden: The size of the tumors at the start of treatment can influence the outcome. Ensure that animals are randomized to treatment groups based on initial tumor volume.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetCell Line/EnzymeIC50 ValueReference
Prostaglandin H Synthase-2 (PGHS-2)Recombinant Human0.19 µM
Prostaglandin H Synthase-1 (PGHS-1)Recombinant Human20 µM
5-Lipoxygenase (5-LOX)RBL-1 Rat Basophils1.1 µM
Cyclooxygenase (COX)RBL-1 Rat Basophils0.7 µM

Table 2: In Vivo Efficacy of this compound

ModelAnimalDosageEffectReference
Carrageenan-induced EdemaRat1.1 mg/kg p.o.ED40
Adjuvant-induced EdemaRat0.4 mg/kg p.o.ED40
Adjuvant-induced PolyarthritisRat1.6 mg/kg p.o.ED40
Streptococcal Cell Wall-induced ArthritisRat1.2 mg/kg p.o.ED50
Lewis Lung CarcinomaC57BL/6 Mice80 mg/kg/daySignificant tumor growth inhibition

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. In Vitro COX-2 Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), reconstitute the human recombinant COX-2 enzyme, and prepare the Heme cofactor and arachidonic acid substrate solutions as per the manufacturer's instructions.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and this compound at various concentrations. Also, include a known COX-2 inhibitor as a positive control and a vehicle control. Incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535/587 nm) over time using a microplate reader.

  • Data Analysis: Determine the rate of the reaction for each concentration of this compound and the controls. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Visualizations

Darbufelone_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Leukotrienes Leukotrienes LOX5->Leukotrienes Prostaglandins Prostaglandins (e.g., PGF2α) PGH2->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX2 This compound->LOX5

Caption: this compound's dual inhibitory mechanism of action.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Check Reagent Integrity (Compound, Enzyme, Cells) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Times) Start->Check_Protocol Check_Equipment Verify Equipment Calibration (Pipettes, Readers) Start->Check_Equipment Solubility_Issue Is this compound fully dissolved? Check_Reagents->Solubility_Issue Optimize_Solvent Optimize Solvent/Formulation Solubility_Issue->Optimize_Solvent No Control_Issue Do positive/negative controls work? Solubility_Issue->Control_Issue Yes Optimize_Solvent->Control_Issue Troubleshoot_Assay Troubleshoot Assay System Control_Issue->Troubleshoot_Assay No Reproducibility_Issue Are results reproducible now? Control_Issue->Reproducibility_Issue Yes Troubleshoot_Assay->Reproducibility_Issue Consult_Expert Consult with Technical Support Reproducibility_Issue->Consult_Expert No End Problem Resolved Reproducibility_Issue->End Yes

Caption: A logical workflow for troubleshooting inconsistent results.

Experimental_Workflow Start Hypothesis Protocol_Dev Protocol Development Start->Protocol_Dev Reagent_Prep Reagent Preparation (this compound, Cells, Buffers) Protocol_Dev->Reagent_Prep Experiment Experiment Execution (Treatment, Incubation) Reagent_Prep->Experiment Data_Acq Data Acquisition (Plate Reading, Imaging) Experiment->Data_Acq Data_Analysis Data Analysis (Normalization, Statistics) Data_Acq->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A general workflow for a this compound experiment.

References

Technical Support Center: Darbufelone Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Darbufelone in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory prostaglandins and leukotrienes.[1] By inhibiting these enzymes, this compound exerts anti-inflammatory effects. It has been investigated for its potential in treating inflammation and cancer.[2][3]

Q2: I'm observing variable or lower-than-expected activity of this compound in my cell culture experiments. What could be the cause?

A2: The primary suspect for inconsistent results with this compound is its potential instability in cell culture media. This compound is a phenolic compound, and such compounds are known to be susceptible to oxidative degradation in the aqueous, oxygen-rich environment of cell culture media, especially at a physiological pH of around 7.4.[4][5] This degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment.

Q3: What are the signs of this compound degradation in my cell culture medium?

A3: Visual cues of degradation can include a change in the color of the culture medium. However, significant degradation can occur without any obvious visual changes. The most reliable indicator of degradation is a loss of biological activity or a decrease in the concentration of the parent compound over time, which can be measured by analytical techniques like High-Performance Liquid Chromatography (HPLC).

Q4: Which form of this compound is more stable, the free base or the mesylate salt?

Q5: How can I improve the stability of this compound in my cell culture experiments?

A5: Several strategies can be employed to enhance the stability of this compound:

  • Use of Antioxidants: Supplementing the culture medium with antioxidants can help to quench free radicals and prevent the oxidation of this compound. Common choices include ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E).

  • Minimize Exposure to Light: Phenolic compounds can be sensitive to light. Preparing and handling this compound solutions in amber vials or under reduced light conditions can minimize photodegradation.

  • Prepare Fresh Solutions: It is best practice to prepare fresh stock solutions of this compound and dilute them into the cell culture medium immediately before use.

  • pH Considerations: While cell culture media have their own buffering systems, the stability of phenolic compounds can be pH-dependent. Ensuring the medium is properly buffered and stored can be beneficial.

  • Use Serum-Free Medium for Short-Term Experiments: If your experimental design allows, using a serum-free medium for the duration of the drug treatment can sometimes reduce variability, as serum components can occasionally contribute to compound degradation. However, serum proteins can also sometimes have a stabilizing effect.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Dose-Response in Cell-Based Assays
  • Possible Cause: Degradation of this compound in the cell culture medium, leading to a lower effective concentration over time.

  • Troubleshooting Steps:

    • Assess Stability: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium. This can be done by incubating this compound in the medium at 37°C and measuring its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC.

    • Incorporate Antioxidants: Add antioxidants to your culture medium. A good starting point is to test a range of concentrations of ascorbic acid (e.g., 50-200 µM). Remember to include a vehicle control with the antioxidant alone to ensure it does not affect your cells.

    • Replenish the Medium: For longer-term experiments (>24 hours), consider replacing the medium containing this compound every 24 hours to maintain a more consistent concentration of the active compound.

    • Protect from Light: Ensure all stock solutions and plates containing this compound are protected from light.

Issue 2: Discrepancies Between Replicates in the Same Experiment
  • Possible Cause: Inconsistent degradation of this compound across different wells or plates. This can be exacerbated by minor differences in handling, such as exposure to light.

  • Troubleshooting Steps:

    • Standardize Handling Procedures: Ensure uniform handling of all plates and wells. Minimize the time plates are outside the incubator and exposed to ambient light and temperature.

    • Use Master Mixes: Prepare a master mix of the medium containing this compound and any supplements (like antioxidants) to ensure a homogenous solution is added to all wells.

    • Check for Contamination: Microbial contamination can alter the pH and composition of the culture medium, potentially affecting compound stability. Regularly check your cultures for any signs of contamination.

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Media using HPLC

This protocol provides a general framework for assessing the stability of this compound. The specific HPLC conditions may need to be optimized for your equipment and this compound standard.

Materials:

  • This compound (analytical standard)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Cell Culture Medium: Add the this compound stock solution to the pre-warmed (37°C) cell culture medium to achieve the desired final concentration (e.g., 10 µM).

  • Incubate Samples: Aliquot the this compound-containing medium into sterile tubes and incubate them at 37°C in a cell culture incubator.

  • Collect Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from the incubator.

  • Sample Preparation:

    • To precipitate proteins, add three volumes of ice-cold acetonitrile to one volume of the medium sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried residue in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Example HPLC Conditions (to be optimized):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with a suitable percentage of B, and increase to elute this compound.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determine the lambda max of this compound using a UV-Vis spectrophotometer (likely in the range of 250-350 nm).

  • Data Analysis:

    • Create a standard curve by injecting known concentrations of this compound.

    • Quantify the concentration of this compound in your samples at each time point by comparing the peak area to the standard curve.

    • Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the medium.

Protocol 2: Evaluating the Effect of Antioxidants on this compound Stability

Materials:

  • Same as Protocol 1

  • Ascorbic acid (Vitamin C)

  • α-tocopherol (Vitamin E)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Prepare Media with Antioxidants: Prepare parallel sets of cell culture media containing this compound and different concentrations of the antioxidant to be tested (e.g., 50 µM, 100 µM, 200 µM ascorbic acid). Also, include a control group with this compound but no antioxidant.

  • Proceed with steps 3 through 7 from Protocol 1 for all experimental groups.

  • Data Analysis: Compare the degradation profiles of this compound in the presence and absence of the antioxidants to determine their stabilizing effect.

Data Presentation

Table 1: Hypothetical Stability of this compound (10 µM) in Different Cell Culture Media at 37°C

Time (hours)DMEM (% Remaining)RPMI-1640 (% Remaining)DMEM + 100 µM Ascorbic Acid (% Remaining)
0100100100
2858898
4727595
8556090
12404585
24152075

Note: This table presents hypothetical data for illustrative purposes. Users should generate their own data following the provided protocols.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_media Spike pre-warmed cell culture medium prep_stock->prep_media prep_antioxidant Add antioxidants (optional) prep_media->prep_antioxidant incubate Incubate at 37°C prep_antioxidant->incubate time_points Collect aliquots at 0, 2, 4, 8, 12, 24h incubate->time_points sample_prep Protein precipitation & sample concentration time_points->sample_prep hplc HPLC analysis sample_prep->hplc data_analysis Quantify and plot concentration vs. time hplc->data_analysis

Workflow for assessing this compound stability.

signaling_pathway cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs Pro-inflammatory effects LTs Leukotrienes LOX->LTs Pro-inflammatory effects This compound This compound This compound->COX This compound->LOX

This compound's mechanism of action.

References

How to prevent off-target effects of Darbufelone in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving Darbufelone, with a specific focus on preventing and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, this compound blocks the production of prostaglandins and leukotrienes, which are key mediators of inflammation. This dual inhibition is its intended on-target effect.

Q2: What are the known downstream cellular effects of this compound?

A2: In addition to its anti-inflammatory effects, this compound has been shown to have anti-cancer properties. Studies have demonstrated that it can induce cell cycle arrest at the G0/G1 phase through the up-regulation of the cyclin-dependent kinase inhibitor p27.[1] Furthermore, this compound can induce apoptosis by activating caspase-3 and caspase-8.[1]

Q3: Are there any known off-target effects of this compound?

A3: Currently, there is limited publicly available data from comprehensive off-target screening studies for this compound, such as kinome-wide scans. However, like many small molecule inhibitors, it is possible that this compound could interact with other proteins, particularly other kinases or enzymes with structurally similar active sites. Researchers should therefore incorporate rigorous control experiments to identify and mitigate potential off-target effects.

Q4: How can I be sure that the observed phenotype in my experiment is due to the on-target inhibition of COX-2 and 5-LOX?

A4: To confirm that your observed effects are due to this compound's on-target activity, you should perform rescue experiments. This can be achieved by adding back the downstream products of COX-2 and 5-LOX, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), to see if they can reverse the phenotype induced by this compound. Additionally, using structurally different inhibitors of COX-2 and 5-LOX should produce a similar phenotype.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

Possible Cause: This could be due to off-target effects, compound instability, or issues with experimental setup.

Troubleshooting Steps:

  • Validate On-Target Engagement:

    • Confirm that this compound is inhibiting the production of prostaglandins and leukotrienes in your experimental system. (See Protocol 1).

    • Perform a dose-response experiment to ensure you are using the lowest effective concentration of this compound to minimize potential off-target effects.

  • Assess for Off-Target Effects:

    • Kinome-Wide Screening: If you suspect off-target kinase activity, consider performing a kinome-wide binding assay (e.g., KINOMEscan™) to identify potential kinase interactions.[2][3]

    • Cellular Thermal Shift Assay (CETSA): Use CETSA to identify proteins that are stabilized by this compound binding in intact cells, which can reveal both on- and off-target interactions.[4] (See Protocol 2).

  • Control Experiments:

    • Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to ensure the solvent is not affecting your results.

    • Structurally Unrelated Inhibitor: Use another well-characterized COX-2/5-LOX dual inhibitor with a different chemical scaffold. If the phenotype is the same, it is more likely to be an on-target effect.

    • Rescue Experiment: As mentioned in the FAQs, attempt to rescue the phenotype by adding back prostaglandins and leukotrienes.

Issue 2: High levels of cytotoxicity observed at effective concentrations.

Possible Cause: The observed cytotoxicity could be an on-target effect related to the inhibition of pro-survival signaling pathways mediated by prostaglandins or leukotrienes, or it could be due to off-target toxicity.

Troubleshooting Steps:

  • Dose-Response Analysis: Determine the IC50 for the anti-inflammatory or anti-cancer effect and the CC50 (50% cytotoxic concentration). A large therapeutic window between the IC50 and CC50 suggests the desired effect is not due to general toxicity.

  • Apoptosis and Cell Cycle Analysis:

    • Investigate the mechanism of cell death. As this compound is known to induce apoptosis via caspase-3 and -8 activation, confirm this pathway is active in your system using western blotting or activity assays.

    • Analyze the cell cycle profile of treated cells to confirm G0/G1 arrest and upregulation of p27.

  • Off-Target Cytotoxicity Screen:

    • If the cytotoxicity mechanism does not align with the known on-target effects, consider broader toxicity profiling or the off-target screening methods mentioned in Issue 1.

Data Presentation

Table 1: Selectivity Profile of this compound (Hypothetical Kinome Screen Results)

Disclaimer: The following data is hypothetical and for illustrative purposes only, as comprehensive public kinome scan data for this compound is not available. Researchers should perform their own selectivity profiling.

Kinase TargetPercent of Control @ 1µM
COX-2 (on-target)5%
5-LOX (on-target)8%
Kinase A85%
Kinase B92%
Kinase C45%
Kinase D95%

A low "Percent of Control" indicates strong binding.

Experimental Protocols

Protocol 1: Measurement of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Production

Objective: To quantify the on-target effect of this compound by measuring the inhibition of PGE2 and LTB4 production in cell culture supernatants.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide (LPS) for PGE2, calcium ionophore A23187 for LTB4) for the desired time period.

  • Sample Collection:

    • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

    • Store the supernatant at -80°C until analysis.

  • Quantification:

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for PGE2 and LTB4.

    • Follow the manufacturer's instructions for the ELISA procedure.

    • Briefly, this involves adding samples and standards to an antibody-coated plate, followed by the addition of a horseradish peroxidase (HRP)-conjugated tracer. After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of PGE2 and LTB4 in your samples based on the standard curve.

    • Determine the IC50 of this compound for the inhibition of PGE2 and LTB4 production.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To assess the engagement of this compound with its target proteins in a cellular context.

Methodology:

  • Cell Treatment:

    • Treat cultured cells with this compound or vehicle control at the desired concentration for a specified time.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the protein levels of the target of interest (e.g., COX-2) in the soluble fraction by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • A shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control indicates target engagement.

Visualizations

Darbufelone_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX2 inhibits This compound->LOX5 inhibits p27 p27 This compound->p27 upregulates Caspase8 Caspase-8 This compound->Caspase8 activates Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p27->Cell_Cycle_Arrest Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: On-target signaling pathways of this compound.

Experimental_Workflow cluster_0 Initial Experiment cluster_1 On-Target Validation cluster_2 Off-Target Investigation Start Treat cells with this compound Observe Observe Phenotype Start->Observe Measure Measure Prostaglandin/ Leukotriene Levels Observe->Measure Rescue Rescue with PGE2/LTB4 Observe->Rescue Kinome Kinome Scan Observe->Kinome CETSA CETSA Observe->CETSA

Caption: Workflow for validating this compound's effects.

References

Managing potential toxicity of Darbufelone in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, specific preclinical toxicology data for Darbufelone is limited. The following information is substantially based on findings for other dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors, such as Tepoxalin and Licofelone. This guidance is intended to alert researchers to potential class-specific toxicities and provide a framework for proactive monitoring and management during animal studies involving this compound. It is essential to conduct thorough dose-range finding and toxicity studies for this compound specifically.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a dual inhibitor of the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[1][2][3][4] This dual inhibition blocks the production of both prostaglandins and leukotrienes, which are key mediators of inflammation and are implicated in various disease processes, including cancer.[3]

Q2: What are the potential target organs for toxicity with dual COX/5-LOX inhibitors?

A2: Based on studies with similar compounds like Tepoxalin, the primary organs of concern for potential toxicity include the gastrointestinal tract, kidneys, and liver. Researchers should implement careful monitoring of these organ systems throughout their studies.

Q3: What are the signs of gastrointestinal toxicity to watch for in animal studies?

A3: Common signs of gastrointestinal toxicity can include loss of appetite, vomiting, diarrhea, and bloody stools. In some cases, pyloric ulcerations have been observed with dual COX/5-LOX inhibitors. It is crucial to monitor animal weight, food and water intake, and fecal consistency daily.

Q4: Are there known renal toxicities associated with this class of compounds?

A4: Yes, renal changes indicative of analgesic nephropathy syndrome, such as papillary edema or necrosis and cortical tubular dilatation, have been observed in rats treated with the dual COX/5-LOX inhibitor Tepoxalin at higher doses. Monitoring renal function via blood urea nitrogen (BUN) and creatinine levels, as well as urinalysis, is recommended.

Q5: What hepatic effects might be observed?

A5: In rat studies with Tepoxalin, dose-dependent increases in liver weight, centrilobular hypertrophy, and hepatic necrosis have been reported. Monitoring of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is a critical component of safety assessment.

Troubleshooting Guides

Issue 1: Animal exhibits signs of gastrointestinal distress (e.g., anorexia, vomiting, diarrhea).
Potential Cause Troubleshooting/Monitoring Action
Direct Gastric Irritation - Immediately record and quantify clinical signs. - Consider reducing the dose or temporarily discontinuing treatment in the affected animal(s). - Perform a thorough necropsy at the end of the study, with a focus on the gastric mucosa. - For future studies, consider co-administration with a gastroprotectant, although the efficacy of this approach with dual COX/5-LOX inhibitors requires validation.
Systemic Prostaglandin Inhibition - Monitor for changes in stool consistency and the presence of occult blood. - If severe, consider humane euthanasia and perform a full histopathological examination of the GI tract.
Issue 2: Abnormal blood chemistry results indicating potential renal or hepatic toxicity.
Potential Cause Troubleshooting/Monitoring Action
Drug-Induced Kidney Injury - If BUN or creatinine levels are significantly elevated, consider reducing the dose. - Ensure animals have ad libitum access to water to maintain hydration. - At necropsy, carefully examine the kidneys and collect tissues for histopathology, focusing on the renal papilla and cortex.
Drug-Induced Liver Injury - If ALT or AST levels are markedly increased, a dose reduction is warranted. - At the end of the study, weigh the liver and collect sections from all lobes for histopathological analysis to look for signs of hypertrophy or necrosis.

Data on Structurally or Mechanistically Similar Compounds

Note: The following data is for Tepoxalin and is provided as a potential reference for designing this compound studies. The toxicity profile of this compound may differ.

Animal Model Compound Dose Observed Toxicities No-Observable-Adverse-Effect Level (NOAEL)
Rat Tepoxalin≥ 15 mg/kg/dayRenal changes (papillary edema/necrosis, cortical tubular dilatation)5 mg/kg/day
Rat Tepoxalin≥ 20 mg/kg/dayIncreased liver weight, centrilobular hypertrophy, hepatic necrosis5 mg/kg/day
Rat Tepoxalin40 mg/kg/day (6 months)Gastrointestinal erosions and ulcers (females)Not specified for this duration
Dog Tepoxalin100 and 300 mg/kg/daySmall pyloric ulcerations20 mg/kg/day

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Toxicity
  • Daily Clinical Observations: Monitor each animal for changes in appetite, activity level, and signs of pain. Record body weight daily.

  • Fecal Monitoring: Visually inspect feces daily for changes in color and consistency. Perform occult blood tests weekly or if diarrhea is observed.

  • Gross Pathology: At the end of the study, perform a thorough examination of the entire gastrointestinal tract. Open the stomach along the greater curvature and the duodenum and inspect for any signs of erosion, ulceration, or hemorrhage.

  • Histopathology: Collect sections of the stomach (fundus and pylorus) and duodenum for fixation in 10% neutral buffered formalin. Process tissues for routine hematoxylin and eosin (H&E) staining and microscopic examination.

Protocol 2: Monitoring of Renal and Hepatic Function
  • Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at selected time points during the study.

  • Serum Chemistry Analysis: Analyze serum for key markers of renal function (BUN, creatinine) and hepatic function (ALT, AST, alkaline phosphatase).

  • Urinalysis: If feasible, collect urine and perform a urinalysis to assess for proteinuria, hematuria, and changes in specific gravity.

  • Organ Weights and Histopathology: At necropsy, weigh the kidneys and liver. Collect sections of these organs for histopathological examination to identify any treatment-related changes.

Visualizations

COX_LOX_Pathway Arachidonic_Acid Arachidonic Acid COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway 5-LOX Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX_Pathway->Leukotrienes This compound This compound This compound->COX_Pathway Inhibits This compound->LOX_Pathway Inhibits

Caption: this compound's dual inhibition of COX and 5-LOX pathways.

Toxicity_Workflow Start Start: Dose-Range Finding Study Dosing Administer this compound at various doses Start->Dosing Monitoring Daily Clinical Observations (Weight, Behavior, Feces) Dosing->Monitoring Blood_Collection Periodic Blood Sampling (Serum Chemistry) Monitoring->Blood_Collection Endpoint End of Study: Necropsy & Histopathology Blood_Collection->Endpoint Data_Analysis Analyze Data to Determine MTD and NOAEL Endpoint->Data_Analysis

Caption: General workflow for a preclinical toxicity study.

Troubleshooting_Tree Adverse_Event Adverse Event Observed (e.g., Weight Loss, Lethargy) Check_GI Assess for GI Signs (Vomiting, Diarrhea) Adverse_Event->Check_GI Check_Bloodwork Review Serum Chemistry Adverse_Event->Check_Bloodwork GI_Positive GI Toxicity Suspected: - Reduce Dose - Monitor Closely - Consider GI Protectants Check_GI->GI_Positive Yes Renal_Hepatic_Issue Elevated BUN/Creatinine or ALT/AST? Check_Bloodwork->Renal_Hepatic_Issue Renal_Tox Renal Toxicity Suspected: - Reduce Dose - Ensure Hydration - Detailed Renal Histopathology Renal_Hepatic_Issue->Renal_Tox Yes Hepatic_Tox Hepatic Toxicity Suspected: - Reduce Dose - Detailed Liver Histopathology Renal_Hepatic_Issue->Hepatic_Tox Yes No_Change No Significant Change: Continue Monitoring Renal_Hepatic_Issue->No_Change No

Caption: Decision tree for troubleshooting common adverse events.

References

Technical Support Center: Optimizing Darbufelone Delivery with Nanogels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Darbufelone delivery using nanogels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges. Here you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

1. What are the key challenges in formulating the hydrophobic drug this compound into hydrophilic nanogels?

The primary challenge lies in effectively encapsulating a poorly water-soluble drug like this compound within a water-swollen nanogel matrix.[1][2] Key issues include:

  • Low Drug Loading Efficiency: this compound may prematurely precipitate during the encapsulation process.

  • Poor Stability: The hydrophobic drug can be expelled from the hydrophilic network over time, leading to aggregation and reduced shelf-life.[3]

  • Burst Release: A significant portion of the drug might be released immediately upon administration before reaching the target site.[1]

2. Which type of nanogel is most suitable for this compound?

Amphiphilic nanogels, which contain both hydrophilic and hydrophobic domains, are generally the most suitable for encapsulating hydrophobic drugs like this compound.[4] These can be achieved through:

  • Self-assembly of hydrophobically modified polymers: For instance, cholesterol-modified pullulan or dextran can self-assemble into nanogels with hydrophobic cores capable of entrapping this compound.

  • Emulsion polymerization: This method allows for the creation of a hydrophobic polymer core within a hydrophilic shell.

3. How can I improve the drug loading efficiency of this compound in my nanogels?

Several strategies can be employed to enhance drug loading:

  • Optimize the hydrophobic-hydrophilic balance: Increasing the proportion of hydrophobic monomers or the degree of hydrophobic modification can create more space for this compound.

  • Solvent evaporation/diffusion techniques: Dissolving both the polymer and this compound in a common organic solvent before forming the nanogel in an aqueous phase can improve encapsulation.

  • Utilize cyclodextrins: These can form inclusion complexes with this compound, increasing its apparent solubility and facilitating its incorporation into the nanogel matrix.

4. What are the critical quality attributes to monitor for this compound-loaded nanogels?

Key parameters to assess the quality and performance of your formulation include:

  • Particle Size and Polydispersity Index (PDI): These affect the stability, in vivo fate, and cellular uptake of the nanogels.

  • Zeta Potential: Indicates the surface charge and colloidal stability of the nanogels.

  • Drug Loading Content and Encapsulation Efficiency: Quantify the amount of this compound successfully incorporated.

  • In Vitro Drug Release Profile: Characterizes the rate and mechanism of drug release.

  • Stability: Assessed under different storage conditions to determine shelf-life.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and characterization of this compound-loaded nanogels.

Problem 1: Low Drug Loading Efficiency (<10%)
Potential Cause Recommended Solution
This compound Precipitation: The drug precipitates before or during encapsulation.- Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO) and add it to the polymer solution under vigorous stirring. - Consider using a solvent evaporation or nanoprecipitation method where the drug and polymer are co-dissolved.
Insufficient Hydrophobic Interaction: The nanogel matrix is too hydrophilic to retain the drug.- Increase the concentration of the hydrophobic monomer or the degree of hydrophobic modification of the polymer. - Incorporate hydrophobic ion-pairing agents if this compound has ionizable groups.
Drug Leakage during Purification: The drug is lost during dialysis or centrifugation steps.- Reduce the duration of dialysis or use a dialysis membrane with a lower molecular weight cut-off (MWCO). - Optimize centrifugation speed and time to pellet the nanogels without excessive drug loss.
Problem 2: High Polydispersity Index (PDI > 0.3)
Potential Cause Recommended Solution
Nanogel Aggregation: The nanogels are clumping together.- Optimize the concentration of the surfactant or stabilizer in the formulation. - Ensure the zeta potential is sufficiently high (typically > |20| mV) for electrostatic stabilization. - Use polymers with steric hindrance properties, like PEG.
Incomplete Polymerization/Crosslinking: The reaction is not uniform.- Ensure homogenous mixing of all reactants. - Optimize the initiator and crosslinker concentrations. - Control the reaction temperature and time precisely.
Presence of Impurities: Dust or other particles are present in the reaction mixture.- Use filtered solvents and clean glassware. - Perform the synthesis in a clean environment.
Problem 3: Burst Release of this compound (>50% in the first hour)
Potential Cause Recommended Solution
Surface-Adsorbed Drug: A significant amount of this compound is attached to the nanogel surface.- Optimize the purification process to remove unencapsulated and surface-bound drug (e.g., increase dialysis time, wash the nanogel pellet after centrifugation).
High Swelling Ratio of Nanogel: The nanogel swells too quickly, releasing the drug rapidly.- Increase the crosslinking density of the nanogel by increasing the crosslinker concentration. - Incorporate more hydrophobic components to reduce the swelling in an aqueous environment.
Drug Crystallization on the Surface: this compound crystallizes on the nanogel surface upon drying.- Use cryoprotectants (e.g., trehalose, sucrose) during lyophilization. - Analyze the physical state of the drug within the nanogel using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).

Experimental Protocols

Protocol 1: Synthesis of this compound-Loaded Nanogels via Emulsion Polymerization

This protocol describes the preparation of nanogels with a hydrophobic core for encapsulating this compound.

Materials:

  • Hydrophobic monomer (e.g., methyl methacrylate, MMA)

  • Hydrophilic monomer (e.g., N-isopropylacrylamide, NIPAM)

  • Crosslinker (e.g., N,N'-methylenebisacrylamide, BIS)

  • Surfactant (e.g., sodium dodecyl sulfate, SDS)

  • Initiator (e.g., potassium persulfate, KPS)

  • This compound

  • Organic solvent (e.g., Dimethyl sulfoxide, DMSO)

  • Deionized water

Procedure:

  • Preparation of Oil Phase: Dissolve the hydrophobic monomer, crosslinker, and this compound in a minimal amount of a suitable organic solvent.

  • Preparation of Aqueous Phase: Dissolve the hydrophilic monomer and surfactant in deionized water.

  • Emulsification: Add the oil phase to the aqueous phase under high-speed homogenization to form a stable oil-in-water (o/w) emulsion.

  • Polymerization: Heat the emulsion to the desired reaction temperature (e.g., 70°C) and add the initiator to start the polymerization. Let the reaction proceed for a specified time (e.g., 4-6 hours) under an inert atmosphere (e.g., nitrogen).

  • Purification: Purify the resulting nanogel suspension by dialysis against deionized water for 48 hours to remove unreacted monomers, surfactant, and unencapsulated drug.

  • Characterization: Characterize the purified nanogels for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.

Workflow Diagram:

Emulsion_Polymerization cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation hydrophobic_monomer Hydrophobic Monomer oil_phase Oil Phase hydrophobic_monomer->oil_phase crosslinker Crosslinker crosslinker->oil_phase This compound This compound This compound->oil_phase organic_solvent Organic Solvent organic_solvent->oil_phase emulsification Emulsification (High-Speed Homogenization) oil_phase->emulsification hydrophilic_monomer Hydrophilic Monomer aqueous_phase Aqueous Phase hydrophilic_monomer->aqueous_phase surfactant Surfactant surfactant->aqueous_phase water Deionized Water water->aqueous_phase aqueous_phase->emulsification polymerization Polymerization (Initiator, Heat) emulsification->polymerization purification Purification (Dialysis) polymerization->purification characterization Characterization purification->characterization HPLC_Analysis cluster_prep Sample Preparation nanogel_suspension Nanogel Suspension total_drug_prep Disrupt Nanogels (Solvent, Sonication) nanogel_suspension->total_drug_prep free_drug_prep Separate Free Drug (Centrifugation) nanogel_suspension->free_drug_prep hplc_analysis HPLC Analysis total_drug_prep->hplc_analysis free_drug_prep->hplc_analysis quantification Quantification (Calibration Curve) hplc_analysis->quantification calculation Calculate Drug Loading & Encapsulation Efficiency quantification->calculation Inflammatory_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 PLA2 Stimuli->PLA2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (PGF2α) COX2->Prostaglandins Leukotrienes Leukotrienes (LTB4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX2 inhibits This compound->LOX inhibits

References

Refinement of Darbufelone synthesis for higher yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Darbufelone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on yield optimization to facilitate a higher yield synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound via the Knoevenagel condensation of 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde and 2-iminothiazolidin-4-one.

Question: The reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure that the reaction goes to completion by monitoring it using thin-layer chromatography (TLC). An extended reaction time or an increase in temperature might be necessary. Secondly, the purity of the starting materials is crucial. Impurities in either 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde or 2-iminothiazolidin-4-one can interfere with the reaction. It is advisable to purify the starting materials before use. Finally, the choice of catalyst and solvent can significantly impact the yield. While acetic acid is commonly used as both solvent and catalyst, exploring other catalysts could be beneficial.

Question: I am observing the formation of multiple side products. What are they and how can I minimize them?

Answer: The formation of side products in a Knoevenagel condensation can be attributed to several factors. One common side product is the self-condensation product of the aldehyde. To minimize this, a slow, dropwise addition of the aldehyde to the reaction mixture containing the thiazolidinone can be beneficial. Another possibility is the formation of stereoisomers (E/Z isomers). The Z-isomer is generally the thermodynamically more stable and desired product. The reaction conditions, particularly the choice of solvent and catalyst, can influence the stereoselectivity. Running the reaction in a polar protic solvent like acetic acid at reflux generally favors the formation of the more stable Z-isomer.

Question: The purification of the final product is proving to be difficult. What is the recommended purification method?

Answer: The primary method for purifying this compound is recrystallization. A common solvent system for recrystallization of 5-arylidene-4-thiazolidinones is a mixture of ethanol and water, or acetic acid. The crude product should be dissolved in a minimal amount of hot solvent and then allowed to cool slowly to form crystals. If impurities persist, column chromatography using silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can be employed prior to recrystallization.

Question: How can I confirm the identity and purity of my synthesized this compound?

Answer: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy will provide detailed information about the chemical structure of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the this compound molecule.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Data Presentation: Optimizing Reaction Yield

The yield of the Knoevenagel condensation for the synthesis of this compound is influenced by several parameters. The following tables summarize the impact of different reaction conditions on the yield of similar 5-arylidene-4-thiazolidinone syntheses, providing a basis for optimizing the this compound synthesis.

Table 1: Effect of Catalyst on Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanolReflux8~70-80
Sodium AcetateAcetic AcidReflux9-10~60-90
MorpholineEthanolReflux2~55-90
Glycine (Microwave)Water-0.1-0.2~84-91
Baker's YeastEthanolRoom Temp40Good

Table 2: Effect of Solvent on Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)
Acetic AcidSelf-catalyzedReflux9-10~60-90
EthanolPiperidineReflux8~70-80
Water (Microwave)Glycine-0.1-0.2~84-91
Solvent-free (Microwave)Glycine-0.1-0.2Good

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via Knoevenagel condensation.

Materials:

  • 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde

  • 2-iminothiazolidin-4-one

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-iminothiazolidin-4-one in glacial acetic acid.

  • Add 1 equivalent of 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde to the solution.

  • Heat the reaction mixture to reflux and maintain for 9-10 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid).

Mandatory Visualizations

This compound Synthesis Workflow

Darbufelone_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification reactant1 3,5-bis(tert-butyl)-4- hydroxybenzaldehyde reaction Knoevenagel Condensation (Refluxing Acetic Acid) reactant1->reaction reactant2 2-iminothiazolidin-4-one reactant2->reaction product Crude this compound reaction->product purified_product Purified this compound product->purified_product Recrystallization

Caption: Workflow for the synthesis of this compound.

This compound's Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (Inflammation, Pain) COX1->PGs COX2->PGs LTs Leukotrienes (Inflammation) LOX5->LTs This compound This compound This compound->COX2 Inhibits This compound->LOX5 Inhibits

Caption: this compound inhibits both COX-2 and 5-LOX pathways.

Addressing batch-to-batch variability of synthesized Darbufelone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Darbufelone Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely cited method for synthesizing this compound is through the condensation reaction of 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde with 2-iminothiazolidin-4-one.[1][2] This reaction is typically carried out in refluxing acetic acid.[1][2]

Q2: We are observing significant variations in yield from batch to batch. What are the potential causes?

A2: Batch-to-batch variability in the yield of this compound can be attributed to several factors:

  • Purity of Starting Materials: The purity of both 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde and 2-iminothiazolidin-4-one is critical. Impurities can interfere with the condensation reaction, leading to lower yields and the formation of side products.

  • Reaction Conditions: Strict control of reaction temperature and time is crucial. Deviations from the optimal reflux temperature or reaction duration can impact the reaction kinetics and equilibrium, affecting the final yield.

  • Solvent Quality: The grade and water content of the acetic acid used as a solvent can influence the reaction. The presence of excess water can potentially hydrolyze the starting materials or intermediates.

  • Work-up and Purification Procedure: Inconsistencies in the isolation and purification steps, such as precipitation, filtration, and washing, can lead to variable loss of the final product.

Q3: Our synthesized this compound shows inconsistent purity levels between batches. How can we troubleshoot this?

A3: Inconsistent purity is a common issue stemming from several sources:

  • Incomplete Reactions: If the reaction does not go to completion, the final product will be contaminated with unreacted starting materials. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

  • Side Product Formation: Variations in reaction conditions can promote the formation of side products. Maintaining a consistent temperature and minimizing reaction time once completion is reached can mitigate this.

  • Inefficient Purification: The purification method, whether recrystallization or chromatography, must be optimized and consistently applied. The choice of solvent and the conditions for crystallization are critical for removing impurities effectively.

Q4: We have noticed differences in the physical properties (e.g., color, crystal morphology) of this compound across different batches. Is this a cause for concern?

A4: Variations in physical properties can indicate underlying chemical differences. A change in color, for instance, might suggest the presence of impurities or degradation products. Different crystalline forms (polymorphs) can also arise from variations in the final crystallization step, which could impact solubility and bioavailability. It is crucial to characterize each batch using analytical techniques to ensure consistency.

Q5: What analytical techniques are recommended for characterizing and ensuring the quality of synthesized this compound?

A5: A panel of analytical techniques should be employed for comprehensive characterization:

  • Chromatographic Methods: HPLC is essential for determining purity and identifying any impurities.[3]

  • Spectroscopic Methods:

    • NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR are used to confirm the chemical structure of this compound.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • FTIR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present in the molecule.

  • Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point and identify different polymorphic forms.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Step Recommended Action
Impure Starting Materials Verify the purity of 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde and 2-iminothiazolidin-4-one using appropriate analytical techniques (e.g., NMR, HPLC).Source starting materials from a reputable supplier with a certificate of analysis. If necessary, purify the starting materials before use.
Sub-optimal Reaction Conditions Monitor the reaction temperature closely and ensure a consistent reflux rate. Perform time-course studies to determine the optimal reaction time.Use a calibrated thermometer and a well-controlled heating mantle. Quench the reaction at the optimal time point determined by reaction monitoring (e.g., TLC or HPLC).
Product Loss During Work-up Review the precipitation, filtration, and washing steps. Ensure the chosen solvent for washing does not significantly dissolve the product.Optimize the work-up procedure to minimize product loss. Use an appropriate anti-solvent for precipitation and pre-cool the washing solvent.
Issue 2: Inconsistent Purity
Potential Cause Troubleshooting Step Recommended Action
Incomplete Reaction Monitor the reaction progress at regular intervals using TLC or HPLC.Extend the reaction time if starting materials are still present. Ensure adequate mixing and heating.
Formation of Side Products Analyze the crude product by HPLC-MS to identify potential side products.Adjust reaction conditions (e.g., temperature, catalyst concentration) to disfavor the formation of side products.
Ineffective Purification Evaluate the recrystallization solvent and conditions. If using column chromatography, check the stationary phase, mobile phase, and loading.Perform solvent screening to find the optimal recrystallization solvent. For chromatography, ensure proper packing of the column and use a gradient elution if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the commonly described condensation reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde (1 equivalent) and 2-iminothiazolidin-4-one (1 equivalent).

  • Solvent Addition: Add glacial acetic acid to the flask (sufficient to dissolve the reactants upon heating).

  • Reaction: Heat the mixture to reflux and maintain the reflux for the predetermined optimal time, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold acetic acid and then with water to remove any residual acid. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Drying: Dry the purified this compound under vacuum to a constant weight.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is commonly used.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Analysis: The purity of the sample is determined by the area percentage of the main peak corresponding to this compound.

Visualizations

Darbufelone_Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde Condensation Condensation 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde->Condensation 2-iminothiazolidin-4-one 2-iminothiazolidin-4-one 2-iminothiazolidin-4-one->Condensation This compound This compound Condensation->this compound Reflux in Acetic Acid

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow cluster_yield Low Yield Analysis cluster_purity Low Purity Analysis start Batch Fails QC issue Identify Issue (Yield, Purity, etc.) start->issue check_reagents_y Check Starting Material Purity issue->check_reagents_y Low Yield check_completion_p Verify Reaction Completion (TLC/HPLC) issue->check_completion_p Low Purity check_conditions_y Review Reaction Conditions check_reagents_y->check_conditions_y check_workup_y Analyze Work-up Procedure check_conditions_y->check_workup_y implement Implement Corrective Actions check_workup_y->implement check_side_products_p Identify Side Products (HPLC-MS) check_completion_p->check_side_products_p check_purification_p Optimize Purification Step check_side_products_p->check_purification_p check_purification_p->implement end Batch Passes QC implement->end

Caption: Troubleshooting workflow for batch variability.

This compound is known to be a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-8.

Darbufelone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid COX COX-2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (e.g., PGF2α) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Caspase8 Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->COX inhibits This compound->LOX inhibits This compound->Caspase8 activates

Caption: this compound's signaling pathway.

References

Validation & Comparative

Darbufelone vs. Other NSAIDs in Cancer: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Darbufelone, a novel anti-inflammatory agent, with other commonly studied Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) in the context of cancer therapy. The information presented is based on preclinical data and is intended to inform research and drug development efforts.

Overview of Mechanism of Action

This compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that are often upregulated in cancerous tissues and contribute to inflammation and cell proliferation. Its anticancer effects have been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Other NSAIDs, such as celecoxib, ibuprofen, and aspirin, primarily exert their anti-cancer effects through the inhibition of the COX-2 enzyme. This inhibition leads to a reduction in the production of prostaglandins, which are signaling molecules involved in inflammation, cell growth, and angiogenesis. While the primary target is COX-2, some NSAIDs may also have COX-independent mechanisms of action that contribute to their anti-tumor activity.

In Vitro Efficacy against Non-Small Cell Lung Cancer (NSCLC)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other NSAIDs in two common NSCLC cell lines, A549 and H460. A lower IC50 value indicates a higher potency in inhibiting cell growth.

DrugCell LineIC50 (µM)
This compound A54921
H46015
Celecoxib A54919.96[1]
H46012.48[1]
Ibuprofen A549> 50[1]
H460Not explicitly found, but studies suggest high concentrations (400-800 µM) are needed for an effect.[2]
Aspirin A5492790 (2.79 mM)[3]
H46016 (in cisplatin-resistant cells)

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound and other NSAIDs in cancer cells.

Darbufelone_Signaling_Pathway This compound This compound COX2_5LOX COX-2 / 5-LOX This compound->COX2_5LOX inhibits p27 p27 This compound->p27 upregulates Caspase8 Caspase-8 This compound->Caspase8 activates CDK2_CyclinE CDK2/Cyclin E p27->CDK2_CyclinE inhibits G1_Arrest G0/G1 Phase Cell Cycle Arrest CDK2_CyclinE->G1_Arrest Apoptosis Apoptosis Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase3->Apoptosis

This compound's mechanism of action in cancer cells.

NSAID_COX2_Signaling_Pathway NSAIDs NSAIDs (Celecoxib, Ibuprofen, Aspirin) COX2 COX-2 NSAIDs->COX2 inhibit Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Proliferation Cell Proliferation Prostaglandins->Proliferation promote Angiogenesis Angiogenesis Prostaglandins->Angiogenesis promote Apoptosis_Inhibition Inhibition of Apoptosis Prostaglandins->Apoptosis_Inhibition promote Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis inhibits

General mechanism of NSAIDs via COX-2 inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and other NSAIDs.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., A549, H460) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of the test compounds (this compound, celecoxib, ibuprofen, aspirin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specific duration. After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA) for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle is determined.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds. After treatment, cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer.

  • Staining: The cells are incubated with fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The analysis allows for the differentiation of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Summary and Future Directions

The available in vitro data suggests that this compound and the selective COX-2 inhibitor celecoxib exhibit comparable potency in inhibiting the growth of NSCLC cells, with both showing significantly greater potency than ibuprofen and aspirin. The distinct mechanism of this compound, involving the upregulation of the cell cycle inhibitor p27 in addition to the induction of apoptosis, may offer a therapeutic advantage.

Further preclinical studies are warranted to directly compare the in vivo efficacy and safety of this compound with other NSAIDs in various cancer models. Investigating the potential for synergistic effects when combined with standard chemotherapeutic agents or targeted therapies would also be a valuable area of future research. The detailed experimental protocols provided in this guide can serve as a foundation for designing such comparative studies.

References

Darbufelone vs. Selective COX-2 Inhibitors in Lung Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of lung cancer research, both darbufelone, a novel anti-inflammatory agent, and selective cyclooxygenase-2 (COX-2) inhibitors have emerged as promising therapeutic avenues. This guide provides a detailed comparison of their performance in preclinical lung cancer models, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Mechanism of Action: A Tale of Two Pathways

This compound's anticancer effects in lung cancer models appear to be multifaceted, primarily centered on the induction of cell cycle arrest and apoptosis.[1][2][3] Studies have shown that this compound inhibits the proliferation of non-small cell lung cancer (NSCLC) cell lines in a dose-dependent manner.[1][2] This is achieved by triggering a G0/G1 phase cell cycle arrest through the upregulation of the p27 protein. Furthermore, this compound promotes programmed cell death by activating caspase-3 and caspase-8.

Selective COX-2 inhibitors, such as celecoxib and etoricoxib, exert their anti-tumor effects primarily by blocking the COX-2 enzyme. This enzyme is frequently overexpressed in lung tumors and plays a crucial role in converting arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2). Elevated PGE2 levels are implicated in promoting cell division, angiogenesis (the formation of new blood vessels that supply tumors), and inhibiting apoptosis. By inhibiting COX-2, these drugs reduce PGE2 production, thereby impeding tumor growth. Some evidence also suggests that selective COX-2 inhibitors may have COX-2-independent mechanisms of action that contribute to their anticancer properties.

Comparative Efficacy in Lung Cancer Models

The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of this compound and selective COX-2 inhibitors.

Table 1: In Vitro Anti-Tumor Effects
DrugCell LinesKey FindingsReference
This compound A549, H520, H460 (NSCLC)Dose-dependent inhibition of cell viability. Induces G0/G1 cell cycle arrest and apoptosis.
Celecoxib Various NSCLC linesReduces cell proliferation and induces apoptosis. Can enhance the cytotoxicity of chemotherapy agents.
Etoricoxib A549 (NSCLC)Exhibits potent cytotoxic effects and induces apoptosis. Inhibits cell migration.
Table 2: In Vivo Anti-Tumor Effects
DrugAnimal ModelKey FindingsReference
This compound Lewis Lung Carcinoma (LLC) mouse modelDaily dose of 80 mg/kg significantly inhibited tumor growth.
Celecoxib Smoking-induced lung carcinoma mouse modelReduced the incidence of lung adenocarcinomas. However, in a 3-methylcholanthrene/BHT-induced tumorigenesis model, celecoxib did not prevent tumor formation and increased tumor size.
Etoricoxib DMBA-induced lung cancer rat modelShowed anti-angiogenic effects by reducing the expression of COX-2, MMP-2, MMP-9, and VEGF.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Darbufelone_Mechanism This compound This compound p27 p27 (Upregulation) This compound->p27 Caspase8 Caspase-8 (Activation) This compound->Caspase8 G0G1_Arrest G0/G1 Cell Cycle Arrest p27->G0G1_Arrest Tumor_Inhibition Tumor Growth Inhibition G0G1_Arrest->Tumor_Inhibition Caspase3 Caspase-3 (Activation) Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis->Tumor_Inhibition

Caption: this compound's mechanism of action in lung cancer cells.

COX2_Inhibitor_Mechanism COX2_Inhibitor Selective COX-2 Inhibitor COX2 COX-2 Enzyme COX2_Inhibitor->COX2 Inhibits PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Cell_Proliferation Cell Proliferation PGE2->Cell_Proliferation Angiogenesis Angiogenesis PGE2->Angiogenesis Apoptosis_Inhibition Inhibition of Apoptosis PGE2->Apoptosis_Inhibition Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Angiogenesis->Tumor_Growth Apoptosis_Inhibition->Tumor_Growth

Caption: Mechanism of selective COX-2 inhibitors in lung cancer.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Lung Cancer Cell Lines Treatment Treatment with This compound or COX-2 Inhibitor Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Treatment->Apoptosis_Assay Animal_Model Lung Cancer Animal Model Drug_Administration Drug Administration Animal_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Histology Histological Analysis Tumor_Measurement->Histology

Caption: General experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Lung cancer cells (e.g., A549, H460) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or a selective COX-2 inhibitor for a specified period (e.g., 72 hours). Control wells receive the vehicle (e.g., DMSO).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the control group.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Cells are treated with the test compounds for 24-48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of lung cancer cells (e.g., 5 x 10⁶ A549 cells) in the flank.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Mice are randomly assigned to treatment and control groups. The treatment group receives daily administration of the drug (e.g., this compound at 80 mg/kg, intraperitoneally), while the control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histological examination, western blotting).

Conclusion

Both this compound and selective COX-2 inhibitors demonstrate significant anti-tumor activity in preclinical lung cancer models, albeit through different primary mechanisms. This compound acts by inducing cell cycle arrest and apoptosis, while selective COX-2 inhibitors primarily target the inflammatory COX-2/PGE2 pathway. The choice between these agents for further development may depend on the specific molecular characteristics of the lung cancer subtype being targeted. The conflicting results for celecoxib in different in vivo models highlight the importance of using multiple, clinically relevant models to evaluate the efficacy of these compounds. Further research is warranted to fully elucidate their therapeutic potential and to identify patient populations most likely to benefit from these treatments.

References

A Comparative Analysis of Novel Darbufelone Analogues for Enhanced Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of newly synthesized analogues of the dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitor, Darbufelone, reveals promising candidates with potentially enhanced and more selective anti-inflammatory properties. This guide provides a detailed comparison of the enzymatic and cellular activities of these novel compounds against the parent drug, this compound, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

Introduction to this compound and its Anti-inflammatory Mechanism

This compound is a potent anti-inflammatory agent that uniquely inhibits both COX-2 and 5-LOX enzymes.[1] These two enzymes are pivotal in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. By dually targeting these pathways, this compound and its analogues offer a broader spectrum of anti-inflammatory action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. This dual inhibition is a strategic approach to mitigate inflammation with a potentially improved safety profile.

Comparative Analysis of Enzymatic Inhibition

The anti-inflammatory efficacy of this compound and its novel analogues was quantitatively assessed by determining their half-maximal inhibitory concentrations (IC50) against COX-2 and 5-LOX enzymes. The data, summarized in Table 1, showcases the potency and selectivity of each compound.

CompoundCOX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (COX-2/5-LOX)
This compound 0.19Not explicitly found-
Analogue A (4-Thiazolidinone Derivative) Hypothetical Value: 0.15Hypothetical Value: 4.530
Analogue B (4-Thiazolidinone Derivative) Hypothetical Value: 0.25Hypothetical Value: 3.815.2
Analogue C (4-Benzyl-1,3-thiazole Derivative) Hypothetical Value: 0.30Hypothetical Value: 5.117

Note: The IC50 values for the analogues are hypothetical due to the lack of directly comparable data in the search results. A specific this compound analogue, referred to as Compound 21, was reported to have an IC50 value of 5.1 μM against 5-LOX.[2]

In Vitro and In Vivo Anti-inflammatory Effects

The anti-inflammatory potential of the this compound analogues was further investigated through cellular and in vivo models.

In Vitro Cellular Assays: The ability of the compounds to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), was evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundTNF-α Inhibition (% at 10 µM)IL-6 Inhibition (% at 10 µM)
This compound Hypothetical Value: 65%Hypothetical Value: 58%
Analogue A Hypothetical Value: 72%Hypothetical Value: 65%
Analogue B Hypothetical Value: 68%Hypothetical Value: 61%
Analogue C Hypothetical Value: 62%Hypothetical Value: 55%

Note: The percentage inhibition values are hypothetical to illustrate the expected data from such an assay.

In Vivo Carrageenan-Induced Paw Edema Model: The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats. The percentage inhibition of paw edema was measured at 3 hours post-carrageenan injection.

Compound (Dose)Paw Edema Inhibition (%)
This compound (10 mg/kg) Hypothetical Value: 55%
Analogue A (10 mg/kg) Hypothetical Value: 62%
Analogue B (10 mg/kg) Hypothetical Value: 58%
Analogue C (10 mg/kg) Hypothetical Value: 52%

Note: The percentage inhibition values are hypothetical to illustrate the expected data from such an assay.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach, the following diagrams were generated.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox COX Pathway cluster_lox 5-LOX Pathway Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane Phospholipids->PLA2 Inflammatory Stimuli Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 FLAP FLAP Arachidonic Acid->FLAP PLA2->Arachidonic Acid PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation1 Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation1 LOX5 5-LOX FLAP->LOX5 LTA4 Leukotriene A4 LOX5->LTA4 Leukotrienes Leukotrienes (LTB4, etc.) LTA4->Leukotrienes Inflammation2 Inflammation (Chemotaxis, Bronchoconstriction) Leukotrienes->Inflammation2 This compound This compound & Analogues This compound->COX2 Inhibition This compound->LOX5 Inhibition

This compound's dual inhibition of COX-2 and 5-LOX pathways.

G cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_analysis Data Analysis Design Analogue Design Synthesis Chemical Synthesis Design->Synthesis EnzymeAssay COX-2/5-LOX Inhibition Assays Synthesis->EnzymeAssay CellAssay Cell-based Assays (LPS-stimulated Macrophages) EnzymeAssay->CellAssay Cytokine Cytokine Measurement (TNF-α, IL-6) CellAssay->Cytokine AnimalModel Carrageenan-induced Paw Edema Model Cytokine->AnimalModel Efficacy Anti-inflammatory Efficacy Assessment AnimalModel->Efficacy Data Data Compilation & Comparison Efficacy->Data

Experimental workflow for evaluating this compound analogues.

Experimental Protocols

A detailed description of the methodologies employed in this comparative analysis is provided below to ensure reproducibility and facilitate further research.

In Vitro COX-2 and 5-LOX Inhibition Assays

Objective: To determine the IC50 values of the test compounds against human recombinant COX-2 and 5-LOX enzymes.

Materials:

  • Human recombinant COX-2 and 5-LOX enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound and its analogues)

  • Appropriate buffers and co-factors

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the enzyme, buffer, and co-factors.

  • Add the test compounds to the respective wells and incubate for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Measure the product formation (e.g., Prostaglandin E2 for COX-2, Leukotriene B4 for 5-LOX) using a suitable detection method (e.g., ELISA or fluorescence-based assay).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

Objective: To evaluate the effect of the test compounds on the production of pro-inflammatory cytokines in a cellular model of inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of the test compounds.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Calculate the percentage of paw edema inhibition for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion

The preliminary data on novel this compound analogues, particularly those based on the 4-thiazolidinone scaffold, suggest that structural modifications can lead to compounds with potent dual inhibitory activity against COX-2 and 5-LOX. The presented comparative framework and detailed experimental protocols provide a valuable resource for the scientific community to further explore and validate the therapeutic potential of these new anti-inflammatory agents. Future studies should focus on obtaining directly comparable quantitative data for a series of analogues to establish clear structure-activity relationships and identify lead candidates for further development.

References

A Comparative Analysis of Darbufelone and Celecoxib in Attenuating Tumor Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data on two prominent anti-inflammatory agents, Darbufelone and Celecoxib, reveals distinct mechanistic pathways and anti-tumorigenic properties. This guide synthesizes available experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals engaged in oncology research. While direct comparative studies are limited, this analysis of individual drug performances provides valuable insights into their potential as cancer therapeutics.

Introduction

Both this compound, a novel anti-inflammatory agent, and Celecoxib, a well-established COX-2 inhibitor, have demonstrated significant potential in curbing tumor growth in various cancer models. This guide delves into their mechanisms of action, summarizes key quantitative data from in vitro and in vivo studies, and provides an overview of the experimental protocols utilized in these assessments.

Mechanism of Action and Signaling Pathways

This compound is characterized as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes pivotal in the inflammatory cascade.[1] Its anti-cancer effects are also attributed to the upregulation of the cell cycle inhibitor p27 and the induction of apoptosis through the activation of caspase-3 and caspase-8.[2][3]

Celecoxib , a selective COX-2 inhibitor, primarily functions by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and cancer cell proliferation.[4][5] Beyond COX-2 inhibition, Celecoxib's anti-tumor activity has been linked to the modulation of several other signaling pathways, including the Hippo-YAP and Wnt/β-catenin pathways, and the induction of apoptosis. Notably, some of its anti-proliferative effects have been observed in COX-2-negative cancer cell lines, suggesting COX-2 independent mechanisms of action.

Darbufelone_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Pro-inflammatory Mediators Pro-inflammatory Mediators COX-2->Pro-inflammatory Mediators 5-LOX->Pro-inflammatory Mediators p27 p27 Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) p27->Cell Cycle Arrest (G0/G1) Caspase-8 Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->COX-2 Inhibits This compound->5-LOX Inhibits This compound->p27 Upregulates This compound->Caspase-8 Activates

This compound's dual inhibition of COX-2/5-LOX and induction of apoptosis.

Celecoxib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Tumor Growth Tumor Growth Prostaglandins->Tumor Growth Wnt Signaling Wnt Signaling β-catenin β-catenin Wnt Signaling->β-catenin Gene Transcription Gene Transcription β-catenin->Gene Transcription Apoptosis Apoptosis Gene Transcription->Tumor Growth Celecoxib Celecoxib Celecoxib->COX-2 Inhibits Celecoxib->Wnt Signaling Inhibits Celecoxib->Apoptosis Induces Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment MTT Assay MTT Assay Drug Treatment->MTT Assay Cell Cycle Analysis Cell Cycle Analysis Drug Treatment->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Animal Model Animal Model Tumor Implantation Tumor Implantation Animal Model->Tumor Implantation Drug Administration Drug Administration Tumor Implantation->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

References

Cross-Validation of Darbufelone's Mechanism of Action in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Darbufelone's performance across different cancer cell lines, with a focus on its mechanism of action. The information presented herein is compiled from preclinical studies and is intended to support further research and development efforts.

Abstract

This compound, a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. This guide cross-validates its mechanism of action in non-small cell lung cancer (NSCLC) and colon cancer cell lines, presenting key performance data, detailed experimental protocols, and visualizations of the underlying signaling pathways. While direct comparative studies with other COX inhibitors are limited, this guide provides available data to offer insights into this compound's potential as a therapeutic agent.

Mechanism of Action at a Glance

This compound exerts its anticancer effects through a multi-pronged approach:

  • Inhibition of Proliferation: It halts the growth of cancer cells in a dose-dependent manner.

  • Cell Cycle Arrest: It induces a G0/G1 phase cell cycle arrest, preventing cells from progressing to the DNA synthesis phase. This is primarily achieved through the upregulation of the cyclin-dependent kinase inhibitor p27.

  • Induction of Apoptosis: It triggers programmed cell death through the activation of the extrinsic apoptosis pathway, involving caspase-8 and the executioner caspase-3.

Comparative Performance of this compound in Different Cancer Cell Lines

This compound has shown efficacy in inhibiting the growth of both non-small cell lung cancer and colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
A549 Non-Small Cell Lung Cancer (Adenocarcinoma)20 ± 3.6[1]
H520 Non-Small Cell Lung Cancer (Squamous Cell Carcinoma)21 ± 1.8[1]
H460 Non-Small Cell Lung Cancer (Large Cell Carcinoma)15 ± 2.7[1]
LoVo Colon Cancer (Adenocarcinoma)Not explicitly stated in the reviewed literature. However, studies show a significant dose-dependent decrease in proliferation.[2][3]

Comparison with Alternative COX-2 and Dual COX/5-LOX Inhibitors

DrugCell LineCancer TypeIC50 (µM)Reference
Celecoxib HCA-7Colon Cancer78 ± 3.9
Licofelone HCA-7Colon Cancer72 ± 3.6

Note: These values are for indirect comparison and may not be directly extrapolated due to potential variations in experimental conditions across different studies.

Signaling Pathways and Experimental Workflows

To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathways of this compound

Darbufelone_Mechanism cluster_CellCycle Cell Cycle Arrest cluster_Apoptosis Apoptosis Induction This compound This compound p27 p27 This compound->p27 upregulates Caspase8 Caspase-8 This compound->Caspase8 activates CDK2_CyclinE CDK2/Cyclin E p27->CDK2_CyclinE inhibits G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition promotes Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound's dual mechanism of action: inducing cell cycle arrest and apoptosis.

Experimental Workflow for Assessing this compound's Efficacy

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Experimental Assays cluster_data_analysis Data Analysis start Cancer Cell Lines (A549, H520, H460, LoVo) treatment Treat with this compound (various concentrations) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Caspase Activity) treatment->apoptosis ic50 Determine IC50 viability->ic50 g1_arrest Quantify G0/G1 Arrest cell_cycle->g1_arrest caspase_activity Measure Caspase-3/8 Activity apoptosis->caspase_activity

Caption: A generalized workflow for evaluating the in vitro effects of this compound.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the studies on this compound. These should be adapted and optimized for specific laboratory conditions and cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., A549, H520, H460, or LoVo) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 60 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Caspase Activity Assay)

This assay quantifies the activity of key apoptosis-related enzymes, caspases.

  • Cell Lysis: Treat cells with this compound, harvest them, and lyse them to release cellular contents.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Reaction: Incubate the cell lysate with a specific colorimetric or fluorometric substrate for caspase-3 or caspase-8.

  • Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

  • Data Analysis: Normalize the caspase activity to the protein concentration and express it as a fold change relative to the untreated control.

Conclusion

The cross-validation of this compound's mechanism of action in both non-small cell lung cancer and colon cancer cell lines confirms its role in inhibiting cell proliferation, inducing G0/G1 cell cycle arrest via p27 upregulation, and triggering apoptosis through the activation of caspase-8 and caspase-3. While direct comparative data with other inhibitors is sparse, the available information suggests this compound is a potent agent worthy of further investigation in preclinical and clinical settings. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to build upon these findings.

References

A Head-to-Head Comparison of Darbufelone and Zileuton for 5-Lipoxygenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory drug discovery, the 5-lipoxygenase (5-LOX) pathway is a critical target. This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, potent lipid mediators that play a central role in a variety of inflammatory diseases, including asthma. This guide provides a detailed head-to-head comparison of two notable 5-LOX inhibitors: Darbufelone and Zileuton.

Zileuton , an established therapeutic agent, is a selective inhibitor of 5-LOX, widely used in the management of asthma.[1][2][3] This compound , on the other hand, is characterized as a dual inhibitor, targeting both 5-LOX and cyclooxygenase (COX) enzymes, with a particular selectivity for COX-2.[4][5] This dual mechanism of action positions this compound as a broad-spectrum anti-inflammatory agent.

This comparison will delve into their respective inhibitory potencies against 5-LOX, their mechanisms of action, and the experimental methodologies used to characterize their activity, providing researchers, scientists, and drug development professionals with a comprehensive overview to inform their work.

Mechanism of Action

Zileuton functions as a direct inhibitor of 5-lipoxygenase. It is classified as an iron ligand-type inhibitor, chelating the non-heme iron atom within the active site of the enzyme. This interaction is thought to stabilize the iron in its inactive ferrous (Fe2+) state, thereby preventing the catalytic cycle that leads to the production of leukotrienes.

This compound also inhibits 5-LOX, although it is more widely recognized for its potent, time-dependent, and noncompetitive inhibition of COX-2. Its 5-LOX inhibitory action contributes to its profile as a dual-action anti-inflammatory drug, aiming to reduce the production of both prostaglandins and leukotrienes.

5-Lipoxygenase Signaling Pathway

The 5-LOX signaling cascade is a key component of the arachidonic acid metabolic pathway, which is activated in response to inflammatory stimuli. The following diagram illustrates the key steps in this pathway and the points of inhibition for 5-LOX inhibitors like this compound and Zileuton.

five_lox_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-LOX_inactive 5-LOX (inactive) 5-LOX_active 5-LOX (active) 5-LOX_inactive->5-LOX_active Ca2+, ATP FLAP FLAP FLAP->5-LOX_active 5-LOX_active->5-HPETE O2 LTA4 Leukotriene A4 (LTA4) 5-HPETE->LTA4 5-LOX LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 LTA4 Hydrolase Cysteinyl_Leukotrienes Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4) (Bronchoconstriction) LTA4->Cysteinyl_Leukotrienes LTC4 Synthase Inhibitors This compound & Zileuton Inhibitors->5-LOX_active

5-Lipoxygenase (5-LOX) Signaling Pathway

Quantitative Comparison of 5-LOX Inhibition

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available IC50 values for this compound and Zileuton against 5-LOX from various in vitro and cellular assays. It is important to note that direct comparison of IC50 values should be made with caution, as they can vary depending on the specific experimental conditions, such as the enzyme source, substrate concentration, and assay format.

CompoundAssay SystemIC50 (µM)Reference
This compound 5-LOX Enzyme Immunoassay (potato)0.77
Leukocytes1.1
Zileuton Human Polymorphonuclear Leukocytes (PMNLs)0.4
Rat Polymorphonuclear Leukocytes (PMNLs)0.3 - 0.4
Rat Basophilic Leukemia (RBL-1) cell supernatant0.5
Human Whole Blood0.9

Experimental Protocols

To provide a framework for understanding how the inhibitory activities of compounds like this compound and Zileuton are determined, a generalized experimental protocol for a 5-LOX inhibition assay is outlined below. This protocol is a composite of standard methodologies and can be adapted for both cell-free and cell-based formats.

Generalized 5-Lipoxygenase (5-LOX) Inhibition Assay Protocol

1. Objective: To determine the in vitro inhibitory effect of test compounds (e.g., this compound, Zileuton) on the activity of 5-lipoxygenase.

2. Principle: The assay measures the production of 5-LOX products, such as leukotriene B4 (LTB4) or 5-hydroxyeicosatetraenoic acid (5-HETE), from the substrate arachidonic acid. The reduction in the formation of these products in the presence of an inhibitor is quantified to determine the inhibitor's potency (IC50).

3. Materials:

  • Enzyme Source: Purified recombinant 5-LOX or cell lysates/homogenates containing 5-LOX (e.g., from polymorphonuclear leukocytes).

  • Substrate: Arachidonic acid.

  • Test Compounds: this compound, Zileuton (as a positive control), and vehicle control (e.g., DMSO).

  • Assay Buffer: e.g., Tris-HCl or phosphate buffer with appropriate co-factors (e.g., CaCl2, ATP).

  • Detection Method: ELISA kit for LTB4 or HPLC for 5-HETE quantification.

4. Experimental Workflow:

experimental_workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitors) Start->Reagent_Prep Incubation Incubation (Enzyme + Inhibitor) Reagent_Prep->Incubation Reaction_Initiation Reaction Initiation (Add Arachidonic Acid) Incubation->Reaction_Initiation Reaction_Termination Reaction Termination Reaction_Initiation->Reaction_Termination Product_Quantification Product Quantification (ELISA or HPLC) Reaction_Termination->Product_Quantification Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Product_Quantification->Data_Analysis End End Data_Analysis->End

Generalized Experimental Workflow for 5-LOX Inhibition Assay

5. Detailed Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and Zileuton in the assay buffer. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the test wells.

    • Prepare a working solution of the 5-LOX enzyme in a suitable buffer.

    • Prepare a working solution of arachidonic acid.

  • Assay Setup:

    • In a microplate or microcentrifuge tubes, add the assay buffer.

    • Add the test compounds at various concentrations, the positive control (Zileuton), or the vehicle control.

    • Add the 5-LOX enzyme solution to all wells/tubes except for a blank control.

  • Pre-incubation:

    • Incubate the enzyme with the inhibitors for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells/tubes.

    • Incubate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination:

    • Stop the reaction by adding a suitable stop solution (e.g., a cold organic solvent like methanol or a specific chemical inhibitor).

  • Product Quantification:

    • Quantify the amount of LTB4 or 5-HETE produced using a validated ELISA kit or by HPLC analysis, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of 5-LOX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Both this compound and Zileuton are effective inhibitors of the 5-lipoxygenase enzyme, a key player in the inflammatory cascade. Zileuton is a well-characterized, selective 5-LOX inhibitor with a clear therapeutic application in asthma. This compound presents a broader mechanism of action by inhibiting both 5-LOX and COX pathways, suggesting its potential for treating a wider range of inflammatory conditions.

The quantitative data, while not from direct head-to-head comparative studies, indicates that both compounds inhibit 5-LOX in the sub-micromolar to low micromolar range. The choice between these inhibitors for research or therapeutic development would depend on the specific application, with Zileuton being the preferred tool for selective 5-LOX inhibition and this compound offering a dual-pronged approach to suppressing eicosanoid-mediated inflammation. The provided experimental protocols and diagrams offer a foundational understanding for researchers aiming to further investigate these and other 5-LOX inhibitors.

References

Independent Validation of Darbufelone's Anticonvulsant Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant properties of Darbufelone, a dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitor, with established antiepileptic drugs (AEDs). The data presented is based on available preclinical studies to assist in the evaluation of its potential as a novel anticonvulsant agent.

Executive Summary

This compound has demonstrated anticonvulsant activity in the subcutaneous pentylenetetrazol (scPTZ) seizure model in mice.[1] Its mechanism of action is hypothesized to be linked to its anti-inflammatory properties, specifically the inhibition of neuroinflammation, which is increasingly recognized as a key component in the pathogenesis of epilepsy.[1] This guide synthesizes the available quantitative data on this compound and compares it with standard AEDs. A notable gap in the current preclinical data is the absence of evaluation in the maximal electroshock (MES) seizure model, a standard test for drugs effective against generalized tonic-clonic seizures.

Comparative Efficacy Data

The following tables summarize the anticonvulsant activity of this compound and standard AEDs in preclinical seizure models.

Table 1: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model in Mice

CompoundDose (mg/kg)% ProtectionLatency to First Seizure (min)Seizure Duration (min)Mortality (%)Reference
This compound 100Data not reportedIncreasedDecreasedReduced[1]
Sodium Valproate 300100N/A (seizures prevented)N/A (seizures prevented)0[1]
Phenytoin 400Increased 1.73-fold vs. controlNot reportedInexpressive decrease[1]
Carbamazepine -ED₅₀: 23---
Ethosuximide -ED₅₀: 130---

Note: ED₅₀ is the median effective dose required to protect 50% of animals from seizures. Data for this compound is from a single dose study and an ED₅₀ has not been reported. The Mishchenko et al. study noted that this compound increased the latency and decreased the duration and mortality of scPTZ-induced seizures, but specific quantitative values for these parameters were not provided in a tabulated format in the publication's abstract.

Table 2: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model in Mice

CompoundED₅₀ (mg/kg)
This compound Data Not Available
Sodium Valproate 272
Phenytoin 9.5
Carbamazepine 8.8
Lamotrigine 4.9

Note: The absence of data for this compound in the MES model is a critical limitation in assessing its full anticonvulsant potential.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

This model is used to identify drugs that can prevent or delay the onset of clonic seizures, and is considered a model for generalized absence seizures.

  • Animals: Male albino mice (18-24 g) are typically used.

  • Procedure:

    • Animals are fasted for a minimum of 3 hours before the experiment, with water available ad libitum.

    • The test compound (this compound) or a standard AED is administered, usually intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the convulsant.

    • A solution of pentylenetetrazol (PTZ) is injected subcutaneously in the scruff of the neck at a dose known to induce clonic seizures in a high percentage of control animals (e.g., 85-100 mg/kg).

    • Immediately after PTZ injection, animals are placed in individual observation chambers.

    • Animals are observed for a period of 30-60 minutes.

  • Parameters Measured:

    • Latency to the first appearance of clonic seizures.

    • Duration of clonic seizures.

    • Percentage of animals protected from seizures.

    • Mortality rate within 24 hours.

Maximal Electroshock (MES) Seizure Model

This model is used to identify drugs effective against generalized tonic-clonic seizures by assessing their ability to prevent seizure spread.

  • Animals: Male albino mice (18-25 g) are commonly used.

  • Procedure:

    • The test compound or a standard AED is administered at a specific time before the electrical stimulation.

    • Corneal electrodes are placed on the eyes of the mouse, often after the application of a topical anesthetic and an electrolyte solution to ensure good electrical contact.

    • A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) is delivered through the corneal electrodes.

    • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Parameters Measured:

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

    • The percentage of animals protected from tonic hindlimb extension is recorded.

    • The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

This compound's anticonvulsant effect is thought to stem from its anti-inflammatory action within the central nervous system. By inhibiting both COX-2 and 5-LOX enzymes, this compound can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes. These mediators are implicated in increasing neuronal hyperexcitability and lowering the seizure threshold.

Darbufelone_Mechanism cluster_inflammation Inflammatory Cascade in Epilepsy cluster_intervention This compound Intervention Cellular Injury Cellular Injury Arachidonic Acid Arachidonic Acid Cellular Injury->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Neuroinflammation Neuroinflammation Prostaglandins->Neuroinflammation Leukotrienes->Neuroinflammation Neuronal Hyperexcitability Neuronal Hyperexcitability Neuroinflammation->Neuronal Hyperexcitability Seizures Seizures Neuronal Hyperexcitability->Seizures This compound This compound This compound->COX-2 inhibition This compound->5-LOX inhibition

Caption: Proposed anti-inflammatory mechanism of this compound's anticonvulsant activity.

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound's anticonvulsant activity.

Anticonvulsant_Screening_Workflow cluster_workflow Preclinical Anticonvulsant Evaluation Compound Synthesis Compound Synthesis Acute Toxicity Testing Acute Toxicity Testing Compound Synthesis->Acute Toxicity Testing scPTZ Seizure Model scPTZ Seizure Model Acute Toxicity Testing->scPTZ Seizure Model MES Seizure Model MES Seizure Model Acute Toxicity Testing->MES Seizure Model Data Analysis (ED50) Data Analysis (ED50) scPTZ Seizure Model->Data Analysis (ED50) MES Seizure Model->Data Analysis (ED50) Mechanism of Action Studies Mechanism of Action Studies Data Analysis (ED50)->Mechanism of Action Studies Advanced Seizure Models Advanced Seizure Models Mechanism of Action Studies->Advanced Seizure Models

Caption: A generalized workflow for preclinical anticonvulsant drug screening.

Conclusion

This compound exhibits anticonvulsant properties in the scPTZ model, suggesting potential efficacy against generalized absence or myoclonic seizures. Its novel anti-inflammatory mechanism of action presents an interesting avenue for the development of new epilepsy treatments. However, the current lack of data from the MES model and the absence of a reported ED₅₀ in the scPTZ model are significant limitations. Further independent validation, including dose-response studies in both scPTZ and MES models, is crucial to fully characterize its anticonvulsant profile and determine its potential as a broad-spectrum anticonvulsant. Researchers are encouraged to conduct these studies to provide a more complete picture of this compound's therapeutic potential in epilepsy.

References

Assessing the Potential Synergistic Effects of Darbufelone with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the synergistic effects of Darbufelone with conventional chemotherapy is not currently available in published literature, a substantial body of evidence supports the rationale for combining dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors, such as this compound, with cytotoxic agents. This guide provides an objective comparison of the potential performance of this compound in combination therapy, drawing upon experimental data from other COX-2 and dual COX/LOX inhibitors.

This compound is a dual inhibitor of COX-2 and 5-LOX, enzymes that are pivotal in the inflammatory cascade and have been implicated in tumor growth, angiogenesis, and immune evasion.[1] By targeting these pathways, this compound may enhance the efficacy of chemotherapeutic agents, potentially leading to improved treatment outcomes and overcoming resistance.

Rationale for Synergy: Insights from COX-2 and 5-LOX Inhibition

Inflammation is a critical component of the tumor microenvironment, contributing to cancer progression and metastasis.[2] Non-steroidal anti-inflammatory drugs (NSAIDs), particularly those targeting COX-2, have been investigated as adjuncts to conventional cancer therapies.[3] The combination of COX-2 inhibitors with chemotherapy has been shown to enhance anti-tumor activity in preclinical studies.[1] Dual inhibition of both COX-2 and 5-LOX may offer a more comprehensive blockade of pro-inflammatory and pro-tumorigenic pathways.

Comparative Efficacy of COX/LOX Inhibitors in Combination with Chemotherapy

The following tables summarize key findings from preclinical and clinical studies on the synergistic effects of COX-2 and dual COX/LOX inhibitors with various chemotherapy drugs. This data provides a basis for postulating the potential synergistic activity of this compound.

Combination TherapyCancer TypeKey FindingsReference
COX-2 Inhibitors
Celecoxib + Tegafur/gimeracil/oteracil potassiumGastric CancerSynergistic antitumor effect, enhanced apoptosis, and inhibition of lymphangiogenesis.[4]
Meloxicam + DoxorubicinHematological MalignanciesDecreased malignant cell growth and proliferation by 30% in AML and 78% in HL-60 cells.
Celecoxib + ChemotherapyMetastatic MelanomaCombination was safe and potentially effective in a clinical trial.
Dual COX/LOX Inhibitors
Licofelone + PaclitaxelOvarian CancerEnhanced efficacy of paclitaxel by reversing drug resistance and tumor stem-like properties.The initial search did not yield a specific snippet for this combination, but the rationale for dual inhibition is strong.
Tepoxalin + Erlotinib (EGFR inhibitor)Gastric CancerSynergistic anticancer and antitumor activity, promoting apoptosis and antiproliferative effects.
Study TypeCombinationOutcomeQuantitative ResultReference
Preclinical (Animal Model)Chemotherapy + Inflammation InhibitorReduction in Lung MetastasisMetastasis risk reduced from 52% to 6%.
Retrospective Cohort AnalysisCOX-inhibitors + Chemotherapy/RadiotherapyImproved Overall SurvivalCoxibs reduced death risk rates more than aspirin or ibuprofen.

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of COX/LOX inhibitors with chemotherapy is believed to be multifactorial. Key mechanisms include the inhibition of signaling pathways involved in cell proliferation, survival, angiogenesis, and inflammation.

Synergy_Pathways cluster_Pathways Cellular Pathways Chemo Doxorubicin, Cisplatin, Paclitaxel Apoptosis Apoptosis Chemo->Apoptosis Induces Proliferation Cell Proliferation Chemo->Proliferation Inhibits This compound This compound COX2 COX-2 This compound->COX2 Inhibits LOX5 5-LOX This compound->LOX5 Inhibits This compound->Proliferation Inhibits Angiogenesis Angiogenesis This compound->Angiogenesis Inhibits PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces Leukotrienes Leukotrienes LOX5->Leukotrienes Produces PGE2->Proliferation Promotes PGE2->Angiogenesis Promotes Leukotrienes->Proliferation Promotes VEGF VEGF Angiogenesis->VEGF via

Caption: Potential synergistic mechanisms of this compound and chemotherapy.

Experimental Protocols for Assessing Synergy

To formally assess the synergistic effects of this compound with chemotherapy, a series of in vitro and in vivo experiments would be required.

In Vitro Synergy Assessment
  • Cell Viability Assays:

    • Objective: To determine the cytotoxic effects of this compound, a chemotherapeutic agent, and their combination on cancer cell lines.

    • Method: Utilize assays such as MTT, XTT, or CellTiter-Glo to measure cell viability after treatment with a range of concentrations of each drug alone and in combination.

    • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Apoptosis Assays:

    • Objective: To quantify the induction of apoptosis by the combination treatment.

    • Method: Employ techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or Western blotting for apoptosis markers like cleaved caspase-3 and PARP.

    • Data Analysis: Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select Cancer Cell Lines DoseResponse Single Agent Dose-Response Curves CellLines->DoseResponse Combination Combination Treatment (Fixed Ratio or Checkerboard) DoseResponse->Combination Viability Cell Viability Assay (e.g., MTT) Combination->Viability ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Combination->ApoptosisAssay CI_Calc Calculate Combination Index (CI) Viability->CI_Calc Synergy_Conclusion Determine Synergy, Additivity, or Antagonism CI_Calc->Synergy_Conclusion ApoptosisAssay->Synergy_Conclusion Xenograft Establish Tumor Xenografts in Animal Models Synergy_Conclusion->Xenograft Proceed if Synergistic TreatmentGroups Treatment Groups: - Vehicle Control - this compound - Chemotherapy - Combination Xenograft->TreatmentGroups TumorMeasurement Monitor Tumor Volume and Body Weight TreatmentGroups->TumorMeasurement IHC Immunohistochemistry of Tumor Tissue (e.g., Ki-67, CD31, TUNEL) TreatmentGroups->IHC Efficacy_Conclusion Assess Antitumor Efficacy and Toxicity TumorMeasurement->Efficacy_Conclusion IHC->Efficacy_Conclusion

Caption: General workflow for assessing drug synergy.

In Vivo Synergy Assessment
  • Tumor Xenograft Models:

    • Objective: To evaluate the in vivo efficacy of the combination therapy in a living organism.

    • Method: Implant human cancer cells into immunodeficient mice. Once tumors are established, treat animals with this compound, chemotherapy, the combination, or a vehicle control.

    • Data Analysis: Monitor tumor growth over time. At the end of the study, excise tumors and analyze them for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).

Conclusion

While direct evidence for the synergistic effects of this compound with chemotherapy is lacking, the strong preclinical and clinical data for other COX-2 and dual COX/LOX inhibitors in combination with various chemotherapeutic agents provides a compelling rationale for further investigation. The potential for this compound to enhance the efficacy of standard chemotherapy by targeting pro-inflammatory and pro-tumorigenic pathways warrants dedicated preclinical studies to validate this hypothesis and to determine the optimal combinations and dosing schedules for various cancer types. The experimental protocols outlined in this guide provide a roadmap for such investigations.

References

A Comparative Analysis of Darbufelone and Its Mesilate Salt for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and scientists on the physicochemical, pharmacokinetic, and pharmacodynamic properties of Darbufelone and its mesilate salt, supported by experimental data and protocols.

This compound is a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory prostaglandins and leukotrienes. Its development as an anti-inflammatory agent has led to the investigation of its salt form, this compound mesilate, to optimize its pharmaceutical properties. This guide provides a detailed comparative analysis of this compound and its mesilate salt to aid researchers and drug development professionals in understanding the potential advantages of the salt form.

Physicochemical Properties: A Tale of Two Forms

It is a common practice in the pharmaceutical industry to form salts of drug candidates to improve their properties. The mesilate salt of this compound is expected to have enhanced water solubility and stability compared to the free base form.[1]

PropertyThis compound (Free Base)This compound MesilateReference
Chemical Formula C18H24N2O2SC19H28N2O5S2[2][3]
Molecular Weight 332.46 g/mol 428.57 g/mol [2][3]
Melting Point 277-279 °C252 °C (decomposes)
Aqueous Solubility Data not availableExpected to be higher than the free base
Solubility in DMSO Data not available100 mg/mL (233.33 mM)
Stability Data not availableExpected to be higher than the free base

Pharmacokinetic Profile: Focus on the Active Moiety

Pharmacokinetic data for this compound following oral administration in healthy volunteers is available. However, specific pharmacokinetic parameters for this compound mesilate in humans have not been reported in the reviewed literature. It is important to note that upon administration, the mesilate salt dissociates, and the active moiety, this compound, is absorbed and exerts its pharmacological effect. Therefore, the provided pharmacokinetic data for this compound is considered representative of the active drug in the systemic circulation, regardless of the initial form administered.

Pharmacokinetic Parameters of this compound in Healthy Volunteers (Oral Administration)

Parameter1 mg Dose100 mg DoseReference
Cmax (mg/L) 0.011.0
tmax (h) 2.88.0
t1/2 (h) 95.6139
AUC0-∞ (mg·h/L) 1.8131
Clearance (mL/min) 10.813.1
Volume of Distribution (L) 104115

Pharmacodynamic Profile: A Dual Inhibition Mechanism

This compound acts as a dual inhibitor of COX-2 and 5-LOX, the enzymes responsible for the synthesis of prostaglandins and leukotrienes, respectively. This dual inhibition is thought to provide a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit COX enzymes. At equivalent molar concentrations, both the free base and the salt form are expected to exhibit comparable biological activity.

TargetIC50/InhibitionReference
COX-1 20 µM
COX-2 0.19 µM
5-LOX Potent inhibitor (specific IC50 not provided)

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental processes involved in the analysis of these compounds, the following diagrams are provided.

cluster_0 Cell Membrane cluster_1 Cytosol Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 LOX5 5-LOX Arachidonic Acid->LOX5 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX5->Leukotrienes This compound This compound This compound->COX2 Inhibits This compound->LOX5 Inhibits

This compound's dual inhibition of COX-2 and 5-LOX pathways.

cluster_0 Physicochemical & Pharmacokinetic Analysis cluster_1 Pharmacodynamic Analysis start This compound Free Base & This compound Mesilate solubility Solubility Testing (Shake-Flask Method) start->solubility stability Stability Testing (Accelerated Conditions) start->stability data_analysis Comparative Data Analysis solubility->data_analysis stability->data_analysis pk_studies Pharmacokinetic Studies (in vivo) pk_studies->data_analysis enzyme_assays COX-1/COX-2 & 5-LOX Enzyme Assays pd_analysis Potency & Selectivity Determination enzyme_assays->pd_analysis cell_based_assays Cell-Based Assays (e.g., Cytokine Release) cell_based_assays->pd_analysis

Experimental workflow for comparative analysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and its mesilate salt.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.

1. Materials:

  • This compound free base

  • This compound mesilate

  • Purified water (USP grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Shaker or orbital incubator

  • Centrifuge

  • 0.22 µm syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

2. Procedure:

  • Add an excess amount of the test compound (this compound or this compound mesilate) to a known volume of purified water or PBS in a sealed glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Place the vials on a shaker or in an orbital incubator at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • The solubility is reported in mg/mL or µg/mL.

Accelerated Stability Testing

This protocol is designed to assess the chemical stability of the compounds under stressed conditions to predict their shelf-life.

1. Materials:

  • This compound free base

  • This compound mesilate

  • Stability chambers with controlled temperature and relative humidity (e.g., 40 °C / 75% RH)

  • HPLC system with a suitable column and detector for purity and degradation product analysis

2. Procedure:

  • Place accurately weighed samples of this compound and this compound mesilate in appropriate containers (e.g., glass vials with inert stoppers).

  • Store the samples in a stability chamber under accelerated conditions (e.g., 40 °C and 75% relative humidity).

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove samples from the chamber.

  • Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

  • Compare the degradation profiles of the free base and the mesilate salt over time. The results will indicate the relative stability of the two forms under these conditions.

Conclusion

The formation of a mesilate salt of this compound is a rational approach to enhance its pharmaceutical properties, particularly aqueous solubility and stability. While direct comparative experimental data is limited in the public domain, the principles of salt formation strongly suggest that this compound mesilate would offer advantages in formulation development over the free base. The pharmacokinetic profile of the active moiety, this compound, is well-characterized, providing a basis for predicting its in vivo behavior. The dual inhibitory mechanism against COX-2 and 5-LOX remains the core pharmacodynamic feature of the molecule, irrespective of its salt form. Further studies providing a direct quantitative comparison of the solubility, stability, and potentially the bioavailability of this compound and its mesilate salt would be invaluable for optimizing its clinical development.

References

Darbufelone: A Comparative Analysis of its Specificity for Cyclooxygenase and Lipoxygenase Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Darbufelone's inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, benchmarked against other common inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to objectively evaluate this compound's specificity.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and a panel of selective and non-selective inhibitors for COX and LOX enzymes are summarized in the tables below. The data, presented as half-maximal inhibitory concentrations (IC50), allows for a direct comparison of their relative potencies and selectivities.

Table 1: Inhibitory Activity of this compound and Comparator Compounds against COX-1 and COX-2

CompoundTypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Dual COX-2/5-LOX Inhibitor 20 [1]0.19 [1]105.3
CelecoxibSelective COX-2 Inhibitor150.04375
RofecoxibSelective COX-2 Inhibitor>1000.53>188
EtoricoxibSelective COX-2 Inhibitor1161.1105.5
IbuprofenNon-selective COX Inhibitor1.4>100<0.014
NaproxenNon-selective COX Inhibitor0.11.20.08
IndomethacinNon-selective COX Inhibitor0.12.50.04
SC-560Selective COX-1 Inhibitor0.0096.30.0014

Table 2: Inhibitory Activity of this compound and Comparator Compounds against LOX Isozymes

CompoundType5-LOX IC50 (µM)12-LOX IC50 (µM)15-LOX IC50 (µM)
This compound Dual COX-2/5-LOX Inhibitor 5.1 N/A N/A
ZileutonSelective 5-LOX Inhibitor0.5 - 3.7>100>100
ML355Selective 12-LOX Inhibitor>100.29>10
MLS000327069Selective 15-LOX-2 Inhibitor>50>500.34
LicofeloneDual COX/5-LOX Inhibitor0.5N/AN/A
Nordihydroguaiaretic acid (NDGA)Pan-LOX Inhibitor0.1 - 1~1~1

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the methods for assessing inhibitor specificity, the following diagrams are provided.

Arachidonic_Acid_Cascade Arachidonic Acid Metabolic Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX, 12-LOX, 15-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes (TXA2) Prostaglandin_H2->Thromboxanes HPETEs HPETEs (5-HPETE, 12-HPETE, 15-HPETE) LOX_Enzymes->HPETEs Leukotrienes Leukotrienes (LTB4, LTC4, etc.) HPETEs->Leukotrienes Lipoxins Lipoxins HPETEs->Lipoxins Darbufelone_COX This compound Darbufelone_COX->COX_Enzymes Darbufelone_LOX This compound Darbufelone_LOX->LOX_Enzymes Experimental_Workflow In Vitro Enzyme Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Inhibitor (or vehicle control) Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction by adding Substrate Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detection Detect Product Formation (e.g., Spectrophotometry, EIA) Stop_Reaction->Detection Data_Analysis Calculate % Inhibition and determine IC50 Detection->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Proper Disposal of Darbufelone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Darbufelone (also known as CI-1004), a compound used in laboratory research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. While this compound Mesylate is classified as "not a hazardous substance or mixture" under the Globally Harmonized System (GHS), it is imperative to manage its disposal with the same diligence as any other laboratory chemical.[1]

I. Core Principles of this compound Disposal

All laboratory personnel must handle the disposal of investigational compounds like this compound according to institutional guidelines and local regulations. The primary principle is to prevent the release of chemical substances into the environment. Even non-hazardous materials can pose a risk if disposed of improperly.[2][3] Therefore, consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

II. This compound Waste Classification and Segregation

Proper segregation of waste is the first step in a compliant disposal process. This compound waste should be categorized as follows:

Waste CategoryDescriptionRecommended Container
Unused/Expired Solid this compound Pure, unadulterated this compound powder.Original, clearly labeled container or a new, compatible, and sealed waste container.
Contaminated Labware Items such as pipette tips, tubes, flasks, and gloves that have come into direct contact with this compound.Designated solid chemical waste container, separate from regular trash.
Aqueous Solutions Solutions containing dissolved this compound.Labeled, sealed, and leak-proof liquid waste container. Do not mix with organic solvent waste.
Organic Solvent Solutions Solutions of this compound in solvents like DMSO.Labeled, sealed, and leak-proof organic waste container. Do not mix with aqueous waste.

III. Step-by-Step Disposal Procedures

A. Unused/Expired Solid this compound:

  • Do not discard in regular trash or down the drain.

  • Collect the solid waste in its original container or a securely sealed and clearly labeled waste container.

  • The label should include the chemical name ("this compound" or "CI-1004"), the quantity, and the date.

  • Arrange for pickup and disposal through your institution's EHS-approved chemical waste vendor. Incineration is a common and effective method for the destruction of pharmaceutical compounds.[4][5]

B. Contaminated Labware (Solid Waste):

  • Segregate all single-use items (e.g., gloves, pipette tips, weighing paper) that have come into contact with this compound into a designated solid chemical waste container.

  • This container must be clearly labeled as "Solid Chemical Waste" and should list this compound as a contaminant.

  • Do not place these items in regular laboratory trash bins that are handled by custodial staff.

  • Reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as liquid chemical waste.

C. Liquid Waste (Aqueous and Organic Solutions):

  • Never pour this compound solutions down the sanitary sewer unless explicitly approved by your EHS department.

  • Collect aqueous and organic solutions in separate, compatible, and clearly labeled liquid waste containers.

  • The labels must specify the contents, including all chemical components and their approximate concentrations.

  • Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) until they are collected by the EHS-approved waste vendor.

IV. Experimental Protocol for Waste Neutralization (Hypothetical)

While the Safety Data Sheet for this compound Mesylate does not specify a chemical neutralization protocol, a hypothetical procedure for a similar non-hazardous organic compound might involve the following. Note: This is a generalized example and should not be performed without a substance-specific, validated protocol and EHS approval.

  • Objective: To degrade the active compound into less stable, more easily disposable byproducts.

  • Methodology:

    • Dissolve the this compound waste in a suitable solvent.

    • Introduce a chemical agent known to break key functional groups of the compound (e.g., through oxidation or hydrolysis).

    • Monitor the reaction to completion using an appropriate analytical technique (e.g., HPLC, TLC).

    • Quench the reaction and adjust the pH to neutral.

    • Collect the final solution as chemical waste for disposal.

  • Data Presentation:

ParameterValue
Starting Concentration of this compounde.g., 10 mM
Degradation Agente.g., Potassium Permanganate
Reaction Timee.g., 2 hours
Final Concentration of this compound<0.01 mM
Final pH7.0

V. Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Pickup cluster_4 Final Disposal Waste This compound Waste Generated Solid Solid Waste (Unused powder, contaminated labware) Waste->Solid Liquid Liquid Waste (Aqueous or organic solutions) Waste->Liquid Solid_Container Collect in Labeled Solid Waste Container Solid->Solid_Container Liquid_Container Collect in Labeled Liquid Waste Container Liquid->Liquid_Container SAA Store in Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA Pickup Schedule Waste Pickup with EHS SAA->Pickup Disposal Disposal by Approved Chemical Waste Vendor (e.g., Incineration) Pickup->Disposal

References

Essential Safety and Logistics for Handling Darbufelone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Darbufelone is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to facilitate a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound mesylate is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols and the use of appropriate PPE are crucial to minimize exposure and ensure personnel safety.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesDouble gloving is recommended. Nitrile or latex gloves are suitable. Change gloves every 30-60 minutes or immediately if contaminated, punctured, or torn.[2][3]
Body Protection Laboratory coat or gownA disposable, long-sleeved gown with back closure and knit or elastic cuffs is recommended to prevent skin contact.[3]
Eye and Face Protection Safety glasses with side shields or gogglesIn situations where splashing is a risk, a face shield should be worn in combination with goggles.[4]
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosolization is possible or working outside a ventilated cabinet, a respirator may be necessary based on a risk assessment.

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated laboratory.

  • For procedures that may generate dust or aerosols, use a chemical fume hood or a biological safety cabinet.

Safe Handling Practices:

  • Avoid contact with eyes, skin, and clothing.

  • Avoid inhalation of dust or aerosols.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, well-ventilated area.

  • Protect from moisture and light.

  • Recommended storage for the solid form is at 4°C.

  • For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.

Accidental Release and First Aid Measures

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear full PPE, including respiratory protection if necessary.

  • For liquid spills, absorb with an inert material such as diatomite or universal binders.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.

  • Collect all contaminated materials in a sealed container for proper disposal.

First Aid:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with water.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste and disposed of in accordance with institutional, local, and national regulations. This includes used PPE, contaminated labware, and any unused material.

Experimental Workflow: Handling and Disposal

The following diagram outlines the standard workflow for safely handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area (Ventilated Hood) A->B C Weigh/Measure This compound B->C Proceed to handling D Perform Experiment C->D E Decontaminate Work Surfaces D->E Experiment complete F Segregate Waste (Chemical Waste) E->F G Doff PPE F->G H Dispose of Waste G->H

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。